Methyl 3-amino-5-cyclopropylpentanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 3-amino-5-cyclopropylpentanoate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)6-8(10)5-4-7-2-3-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
GSRKFHPYDKQYNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CCC1CC1)N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of Methyl 3-amino-5-cyclopropylpentanoate
This technical guide provides a comprehensive overview of Methyl 3-amino-5-cyclopropylpentanoate, a molecule of interest for researchers and professionals in drug development and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules and employs predictive methodologies to offer a thorough understanding of its chemical structure, properties, synthesis, and potential applications.
Chemical Identity and Structure
Methyl 3-amino-5-cyclopropylpentanoate is a beta-amino ester characterized by a cyclopropyl group at the 5-position of the pentanoate backbone. The presence of both an amino group and an ester functional group, along with the cyclopropyl moiety, suggests its potential as a versatile building block in medicinal chemistry and polymer science.
Molecular Formula: C₉H₁₇NO₂
IUPAC Name: methyl 3-amino-5-cyclopropylpentanoate
CAS Number: A specific CAS number for this compound has not been identified in public databases, suggesting it is a novel or not widely available chemical entity.
Chemical Structure:
Caption: 2D Chemical Structure of Methyl 3-amino-5-cyclopropylpentanoate.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of Methyl 3-amino-5-cyclopropylpentanoate. These values are estimated based on computational models and data from analogous structures, such as Methyl 3-cyclopentylpropanoate[1].
| Property | Predicted Value | Notes |
| Molecular Weight | 171.25 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~200-220 °C | Estimated based on structurally similar amino esters. |
| Melting Point | Not applicable (liquid at room temperature) | Assumed based on the properties of similar short-chain amino esters. |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | The amino and ester groups contribute to polarity, while the alkyl chain and cyclopropyl group add nonpolar character. |
| pKa (of the amine) | ~9.5 - 10.5 | Typical range for a primary amine. |
| LogP | ~1.5 - 2.5 | Estimated based on the contribution of the different functional groups. |
Spectroscopic Analysis (Predicted)
The structural features of Methyl 3-amino-5-cyclopropylpentanoate suggest the following predicted spectroscopic data. These predictions are based on established principles of NMR and IR spectroscopy[2][3].
¹H and ¹³C NMR Spectroscopy
Predicting NMR spectra can be achieved with good accuracy using DFT calculations and machine learning models[4][5][6]. The following table outlines the expected chemical shifts for the key protons and carbons in the molecule.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~3.65 | Singlet | 3H | O-CH ₃ |
| ¹H | ~3.20 | Multiplet | 1H | CH -NH₂ |
| ¹H | ~2.40 | Multiplet | 2H | CH ₂-COO |
| ¹H | ~1.50 | Multiplet | 2H | CH ₂-CH(NH₂) |
| ¹H | ~1.30 | Multiplet | 2H | Cyclopropyl-CH ₂ |
| ¹H | ~0.80 | Multiplet | 1H | Cyclopropyl-CH |
| ¹H | ~0.40 | Multiplet | 2H | Cyclopropyl-CH ₂ |
| ¹H | ~0.10 | Multiplet | 2H | Cyclopropyl-CH ₂ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| ¹³C | ~173 | C =O |
| ¹³C | ~51 | O-C H₃ |
| ¹³C | ~48 | C H-NH₂ |
| ¹³C | ~40 | C H₂-COO |
| ¹³C | ~35 | C H₂-CH(NH₂) |
| ¹³C | ~33 | Cyclopropyl-C H₂ |
| ¹³C | ~10 | Cyclopropyl-C H |
| ¹³C | ~5 | Cyclopropyl-C H₂ |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |
| N-H (amine) | 3300-3500 (two bands for primary amine) | Stretching |
| C-H (alkane) | 2850-3000 | Stretching |
| C=O (ester) | 1735-1750 | Stretching |
| C-O (ester) | 1000-1300 | Stretching |
| C-N (amine) | 1020-1250 | Stretching |
Synthesis and Purification
A plausible and efficient synthetic route to Methyl 3-amino-5-cyclopropylpentanoate involves a Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester, a common method for preparing β-amino esters[7][8].
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for Methyl 3-amino-5-cyclopropylpentanoate.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 5-cyclopropylpent-2-enoate
-
To a solution of cyclopropylacetaldehyde (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere, add methyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Methyl 5-cyclopropylpent-2-enoate.
Causality: The Wittig reaction is a reliable method for forming a carbon-carbon double bond from an aldehyde and a phosphorus ylide. The use of a stabilized ylide favors the formation of the (E)-alkene.
Step 2: Synthesis of Methyl 3-amino-5-cyclopropylpentanoate
-
Dissolve Methyl 5-cyclopropylpent-2-enoate (1.0 eq) in a solution of ammonia in methanol (7N, excess).
-
Seal the reaction vessel and stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the final product, Methyl 3-amino-5-cyclopropylpentanoate.
Causality: The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. Using ammonia as the nucleophile directly installs the primary amino group at the β-position.
Potential Applications and Biological Context
While specific biological data for Methyl 3-amino-5-cyclopropylpentanoate is not available, its structural motifs suggest several potential applications in drug discovery and materials science.
Medicinal Chemistry
-
Peptidomimetics: β-amino acids are valuable components in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved stability and bioavailability[9]. The cyclopropyl group can introduce conformational constraints, which can be beneficial for binding to biological targets.
-
Enzyme Inhibitors: The cyclopropane ring is a feature in some enzyme inhibitors, and its incorporation into a β-amino acid framework could lead to novel inhibitory activities.
-
Anticancer and Antimicrobial Agents: Some β-amino acid derivatives have shown promise as anticancer and antimicrobial agents[10].
Polymer and Materials Science
-
Poly(β-amino ester)s (PBAEs): This molecule can serve as a monomer for the synthesis of PBAEs. These polymers are biodegradable and have been extensively explored as non-viral vectors for gene delivery and as controlled-release drug delivery systems[11][12][13][14]. The cyclopropyl group could impart unique physical and biological properties to the resulting polymer.
Caption: Conceptual role as a monomer for functional polymers.
Safety and Handling
No specific safety data is available for Methyl 3-amino-5-cyclopropylpentanoate. The following precautions are based on the general hazards associated with amino esters[15][16][17].
-
General Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Health Hazards: May cause skin and eye irritation. Ingestion and inhalation may be harmful. The toxicological properties have not been fully investigated.
-
Fire Hazards: The compound is likely combustible. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
A comprehensive risk assessment should be conducted before handling this compound.
References
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Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. (2020-12-17). MDPI. Retrieved from [Link]
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Methyl 3-(methylamino)propanoate. PubChem. Retrieved from [Link]
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Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery. PMC. Retrieved from [Link]
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DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). (2022-10-22). PMC. Retrieved from [Link]
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Methyl 3-cyclopentylpropanoate. PubChem. Retrieved from [Link]
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Introduction to Poly(β-amino esters): Structure and Properties. (2024-10-16). ResolveMass Laboratories Inc.. Retrieved from [Link]
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Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. Retrieved from [Link]
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New experimental melting properties as access for predicting amino-acid solubility. Royal Society of Chemistry. Retrieved from [Link]
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SAFETY DATA SHEET. (2016-01-27). Retrieved from [Link]
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Methyl 3-[methyl(propyl)amino]propanoate. PubChem. Retrieved from [Link]
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DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022-10-20). ResearchGate. Retrieved from [Link]
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Safety Data Sheet: Amino acid. Carl ROTH. Retrieved from [Link]
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β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]
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Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. (2024-02-13). RSC Publishing. Retrieved from [Link]
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Side Effects of Amino Acid Supplements. PMC. Retrieved from [Link]
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(5-Cyclopropyl-3-methylpentyl)cyclopentane. PubChem. Retrieved from [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022-02-09). MDPI. Retrieved from [Link]
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Methyl 3-amino-5-phenylpentanoate (C12H17NO2). PubChemLite. Retrieved from [Link]
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Poly β-Amino Esters (PBAEs): A Comprehensive Guide. (2025-06-06). ResolveMass Laboratories Inc.. Retrieved from [Link]
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5-Cyclopentyl-3-methylpentanoic acid. PubChem. Retrieved from [Link]
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Safety Data Sheet (SDS). (2021-03-19). Eurogentec. Retrieved from [Link]
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General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT | Journal Article. Pacific Northwest National Laboratory. Retrieved from [Link]
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How to draw the structure for methyl pentanoate | Drawing Esters | Organic Chemistry. (2020-07-05). YouTube. Retrieved from [Link]
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Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CS. (2023-07-23). bioRxiv. Retrieved from [Link]
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β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. Retrieved from [Link]
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methyl (3R)-3-amino-5-phenylpentanoate. LookChem. Retrieved from [Link]
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What is the structure of 3-methyl-5-propylcyclopentene?. (2020-09-16). Quora. Retrieved from [Link]
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How to draw the structure for 3-methylpentanoic acid. (2020-07-03). YouTube. Retrieved from [Link]
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The Emergence of Cyclopropyl-Containing β-Amino Acids: A Technical Guide to Unlocking Therapeutic Potential
Abstract
In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is relentless. Peptidomimetics, synthetic molecules that replicate the biological activity of natural peptides, represent a frontier in this endeavor.[1] Among the chemical motifs employed to craft these next-generation therapeutics, the cyclopropyl group, when incorporated into β-amino acid scaffolds, offers a unique and powerful toolset for medicinal chemists. This guide provides an in-depth technical exploration of the synthesis, conformational properties, and therapeutic applications of cyclopropyl-containing β-amino acids. We will delve into the mechanistic rationale behind their design, present detailed experimental protocols for their synthesis and evaluation, and showcase their potential in diverse therapeutic areas, including neurology, oncology, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of molecules in their therapeutic programs.
The Strategic Advantage of the Cyclopropyl Moiety in β-Amino Acid Scaffolds
The incorporation of a cyclopropane ring into a β-amino acid backbone is a deliberate design choice aimed at conferring specific, advantageous properties to the molecule. This strategy is rooted in the unique structural and electronic characteristics of the cyclopropyl group.
Conformational Rigidity and Pre-organization
Linear peptides often suffer from a high degree of conformational flexibility, which can lead to indiscriminate binding to multiple receptors and a significant entropic penalty upon binding to a specific target.[2] The introduction of a cyclopropane ring drastically reduces the rotational freedom of the peptide backbone.[3] This conformational constraint helps to pre-organize the molecule into a bioactive conformation, which can lead to enhanced binding affinity and selectivity for the intended biological target.[2] The rigid nature of the cyclopropyl group allows for the precise spatial positioning of key pharmacophoric elements, a critical factor in rational drug design.
Enhanced Metabolic Stability
A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The unnatural structure of β-amino acids, in general, offers a degree of protection against enzymatic cleavage. The cyclopropyl group further enhances this stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This can lead to a longer in vivo half-life and improved pharmacokinetic properties. However, it is important to note that metabolism of cyclopropyl groups, particularly when attached to amines, can sometimes lead to the formation of reactive metabolites, a factor that must be considered during drug development.[4]
The workflow for leveraging these advantages in a drug discovery program can be visualized as follows:
Caption: A typical workflow for the discovery and development of drugs containing cyclopropyl β-amino acids.
Therapeutic Applications of Cyclopropyl-Containing β-Amino Acids
The unique properties of cyclopropyl-containing β-amino acids have led to their exploration in a variety of therapeutic contexts.
Neurology: Targeting GABA Transporters
The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[5] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and depression.[6][7] One strategy to enhance GABAergic neurotransmission is to inhibit the reuptake of GABA from the synaptic cleft by blocking GABA transporters (GATs).[8]
The betaine/GABA transporter 1 (BGT1) has emerged as a promising, yet underexplored, target.[6] The conformational rigidity of cyclopropane-based GABA analogues makes them ideal candidates for achieving subtype-selective inhibition of GATs. For example, the rigid GABA analog (1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid has been identified as a potent and selective BGT1 inhibitor with an IC50 value in the sub-micromolar to low micromolar range.[6]
The mechanism of action of GAT inhibitors is to increase the concentration of GABA in the synaptic cleft, thereby prolonging its inhibitory effect on postsynaptic neurons. This can help to restore the balance between excitatory and inhibitory signaling in the brain.
Caption: Mechanism of action of cyclopropyl-GABA analogues as BGT1 inhibitors.
Table 1: Inhibitory Activity of Selected GABA Analogues on BGT1
| Compound | Structure | BGT1 IC50 (µM) | Reference |
| Bicyclo-GABA | (1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid | 0.59 - 1.5 | [6][9] |
| Compound 9 (non-cyclopropyl) | 4-((4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl)(methyl)amino)cyclohexane-1-carboxylic acid | 13.9 | [6][10] |
| Bicyclo-GABA N-methyl analog | N-methyl-(1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid | 9.8 | [9] |
Oncology: Exploiting Amino Acid Dependencies
Cancer cells exhibit reprogrammed metabolism to fuel their rapid proliferation, often becoming highly dependent on the uptake of specific amino acids from their environment.[11][12] Amino acid transporters, which are frequently overexpressed on the surface of cancer cells, are therefore attractive therapeutic targets.[13][14] The design of inhibitors for these transporters, such as L-type amino acid transporter 1 (LAT1) or ASCT2, is an active area of research.[11] Cyclopropyl-containing β-amino acids can be designed as mimics of natural amino acids to selectively block these transporters, thereby starving cancer cells of essential nutrients.
Infectious Diseases: Enzyme Inhibition
The structural rigidity and metabolic stability of cyclopropyl-containing amino acids make them valuable components of peptidomimetic enzyme inhibitors. For instance, cyclopropane-derived peptidomimetics have been designed as potent inhibitors of HIV-1 protease, with Ki values in the low nanomolar range.[3] Additionally, nucleoside analogues incorporating a cyclopropyl group have shown antiviral activity.[15] The mechanism of action for many antiviral nucleoside analogues involves inhibition of viral polymerases, leading to chain termination of the growing viral DNA or RNA.[16]
Table 2: Antiviral Activity of Selected Cyclopropyl-Containing Compounds
| Compound Type | Virus | Target | Activity | Reference |
| Cyclopropane-derived peptidomimetic | HIV-1 | HIV-1 Protease | Ki = 0.16 - 0.47 nM | [3] |
| Carbobicyclic nucleoside analogue | Respiratory Syncytial Virus (RSV) | Not specified | IC50 = 0.53 - 1.66 µM | [17] |
| 6'-β-fluoroadenosine analogue | Chikungunya virus (CHIKV) | SAH hydrolase | EC50 = 0.12 µM | [18] |
An interesting example of a cyclopropyl-containing amino acid with antibiotic properties is L-cyclopropylalanine, which was isolated from the mushroom Amanita virgineoides. This unusual amino acid exhibits broad-spectrum antibacterial and antifungal activity by inhibiting α-isopropylmalate synthase (α-IPMS), a key enzyme in the biosynthesis of the essential amino acid L-leucine.[19][20] This pathway is absent in humans, offering a potential selective target for new antibiotics.
Table 3: Kinetic Parameters for α-isopropylmalate Synthase
| Substrate/Inhibitor | Organism | Enzyme | Kinetic Parameter | Value | Reference |
| α-ketoisovalerate | Saccharomyces sp. | α-IPMS | Km | 16 µM | [20] |
| Acetyl-CoA | Saccharomyces sp. | α-IPMS | Km | 9 µM | [20] |
| L-leucine (inhibitor) | Saccharomyces sp. | α-IPMS | - | pH-dependent inhibition | [20] |
| L-leucine (inhibitor) | Mycobacterium tuberculosis | α-IPMS-2CR | - | Feedback inhibited | [21] |
| L-leucine (inhibitor) | Mycobacterium tuberculosis | α-IPMS-14CR | - | Not feedback inhibited | [21] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of cyclopropyl-containing β-amino acids, reflecting field-proven insights.
Asymmetric Synthesis of a Phenyl-Substituted Cyclopropyl β-Amino Acid Derivative
The following protocol is a representative method for the asymmetric synthesis of a cyclopropyl β-amino acid derivative, adapted from literature procedures.[22][23]
Objective: To synthesize (1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane carboxamide hydrochloride.
Materials:
-
2-phenyl acetonitrile
-
(R)-epichlorohydrin
-
Sodium hexamethyldisilazide (NaHMDS)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Thionyl chloride
-
Diethylamine
-
Dichloromethane (DCM)
Procedure:
-
Cyclopropanation and Hydrolysis: a. To a solution of 2-phenyl acetonitrile in THF, add NaHMDS at a controlled temperature. b. Add (R)-epichlorohydrin to the reaction mixture and stir until the reaction is complete (monitored by TLC). c. Quench the reaction and perform a work-up to isolate the crude cyano-cyclopropane intermediate. d. Hydrolyze the nitrile group using NaOH in DMSO, followed by acidification with HCl to yield (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexane-2-one.
-
Amide Formation: a. Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride. b. Remove excess thionyl chloride under reduced pressure. c. Dissolve the crude acid chloride in DCM and add it to a solution of diethylamine in DCM at 0-5°C. d. Stir the reaction mixture, allowing it to warm to room temperature, until the formation of (1S,5R)-N,N-diethyl-2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane-6-carboxamide is complete.
-
Ring Opening and Final Product Formation: a. The bicyclic intermediate can be further processed through ring-opening reactions to yield the desired aminomethyl cyclopropane carboxamide. This often involves treatment with a suitable amine and subsequent purification. b. The final product can be isolated as its hydrochloride salt.
In Vitro Inhibition Assay for Betaine/GABA Transporter 1 (BGT1)
This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of test compounds on the human BGT1 transporter.[6][10]
Materials:
-
CHO or tsA201 cells stably expressing human BGT1.
-
96-well cell culture plates.
-
[3H]GABA (radiolabeled GABA).
-
Assay buffer (e.g., HBSS).
-
Test compounds (cyclopropyl-β-amino acid derivatives).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Cell Seeding: a. Seed the BGT1-expressing cells into 96-well plates at a density of approximately 50,000 cells per well. b. Incubate the cells for 24 hours to allow for attachment.
-
GABA Uptake Assay: a. Prepare serial dilutions of the test compounds in assay buffer. b. Wash the cells with assay buffer. c. Add the test compound solutions to the wells, along with a solution of [3H]GABA (final concentration typically around 30 nM). d. Incubate for a short period (e.g., 3 minutes) at room temperature.
-
Termination and Lysis: a. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. b. Lyse the cells with a suitable lysis buffer or scintillation fluid.
-
Quantification and Data Analysis: a. Measure the radioactivity in each well using a microplate scintillation counter. b. Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor. c. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). d. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conformational Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of peptides in solution.[24][25]
Objective: To determine the solution conformation of a cyclopropyl-containing peptide.
Materials:
-
Purified peptide sample (1-5 mg).
-
Deuterated solvent (e.g., DMSO-d6, CDCl3).
-
High-field NMR spectrometer.
Procedure:
-
Sample Preparation: a. Dissolve the peptide sample in a suitable deuterated solvent. The choice of solvent is crucial for observing exchangeable protons like amide protons.
-
1D and 2D NMR Data Acquisition: a. Acquire standard 1D 1H and 13C NMR spectra. b. Acquire a suite of 2D NMR experiments:
- COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks within each amino acid residue.[26]
- HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.[26]
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations, which helps in sequencing the peptide.[26]
- NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (through-space interactions), providing distance restraints for structure calculation.[26][27]
-
Data Processing and Structure Calculation: a. Process the NMR data using appropriate software. b. Assign all proton and carbon resonances. c. Use the NOE/ROE cross-peak intensities to derive interproton distance restraints. d. Use the distance restraints in molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.
Metabolic Stability Assay in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by CYP enzymes present in liver microsomes.[28][29][30]
Materials:
-
Rat or human liver microsomes.
-
Phosphate buffer (pH 7.4).
-
NADPH regenerating system.
-
Test compound.
-
Positive control (a compound with known metabolic instability, e.g., midazolam).[30]
-
Acetonitrile (for quenching the reaction).
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation: a. Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer. b. Pre-incubate the mixture at 37°C. c. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: a. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Processing and Analysis: a. Centrifuge the quenched samples to precipitate proteins. b. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). c. Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.[30] d. The intrinsic clearance (CLint) can also be calculated from the half-life and the protein concentration in the assay.[31]
Table 4: Representative Metabolic Stability Data
| Compound | System | t1/2 (min) | CLint (µL/min/mg protein) | Reference |
| Pyrrole Necroptosis Inhibitor (Compound 4) | Mouse Liver Microsomes | 32.5 | 42.6 | [28] |
| Midazolam (Positive Control) | Rat Liver Microsomes | 2.35 | - | [30] |
| Midazolam (Positive Control) | Human Liver Microsomes | 3.73 | - | [30] |
Conclusion and Future Perspectives
Cyclopropyl-containing β-amino acids represent a class of building blocks with immense potential for the development of novel therapeutics. Their ability to impart conformational rigidity and enhance metabolic stability addresses key challenges in peptidomimetic drug design. The successful application of these molecules as selective GABA transporter inhibitors, potent enzyme inhibitors, and scaffolds for anticancer and antiviral agents underscores their versatility.
As our understanding of disease pathways becomes more nuanced, the ability to design molecules with precise three-dimensional structures will become increasingly critical. The continued development of novel synthetic methodologies for accessing diverse cyclopropyl-β-amino acid scaffolds, coupled with advanced computational and biophysical techniques for conformational analysis, will undoubtedly fuel the discovery of next-generation drugs with improved efficacy and safety profiles. The strategic incorporation of the cyclopropyl moiety is not merely an incremental modification but a powerful design element that can unlock new therapeutic possibilities.
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The Strategic Role of Methyl 3-amino-5-cyclopropylpentanoate in Modern Peptidomimetic Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peptide-based therapeutics offer high potency and selectivity but are often hindered by poor pharmacokinetic properties, such as low metabolic stability and poor cell permeability. Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—provide a powerful strategy to overcome these limitations. A key approach in peptidomimetic design is the incorporation of non-natural amino acids that impart desirable drug-like characteristics. This guide provides a comprehensive technical overview of Methyl 3-amino-5-cyclopropylpentanoate, a specialized β-amino acid building block, and elucidates its pivotal role in the development of next-generation therapeutics. We will explore the unique advantages conferred by its constituent parts—the β-amino acid backbone and the cyclopropyl moiety—and provide detailed workflows for its synthesis and integration into novel drug candidates.
The Cyclopropyl Moiety: A "Privileged" Scaffold in Medicinal Chemistry
The cyclopropyl group, a simple three-membered carbocycle, has become an invaluable tool for medicinal chemists.[1] Its inclusion in a molecule is a deliberate design choice intended to precisely modulate pharmacokinetic and pharmacodynamic properties.[1]
Unique Structural and Electronic Properties
The high degree of ring strain (~27.5 kcal/mol) in the cyclopropane ring forces the C-C-C bond angles to 60°, resulting in a unique electronic structure. The C-C bonds have significant p-character, and the C-H bonds are shorter and stronger than those in typical alkanes.[1] These features are the foundation of the group's utility in drug design.
Enhancing Metabolic Stability
A primary challenge in drug development is preventing rapid metabolic breakdown by enzymes, particularly the cytochrome P450 (CYP) family. The high dissociation energy of the cyclopropyl C-H bonds makes this group exceptionally resistant to oxidative metabolism.[2] By strategically replacing a metabolically vulnerable group (e.g., an isopropyl or tert-butyl group) with a cyclopropyl ring, chemists can "shield" the molecule, significantly extending its in-vivo half-life.[2] This tactic has been successfully employed in numerous FDA-approved drugs.
Imparting Conformational Rigidity
Natural peptides are often highly flexible, which can lead to a high entropic penalty upon binding to a target receptor and potential binding to off-target proteins. The rigid, planar nature of the cyclopropyl ring acts as a "conformational clamp," restricting the rotation of adjacent chemical bonds.[1] This pre-organizes the molecule into a more defined, bioactive conformation, which can lead to a significant increase in binding affinity and selectivity.[1]
The Power of the β-Amino Acid Backbone
Methyl 3-amino-5-cyclopropylpentanoate is a β-amino acid, meaning two carbon atoms separate its amino and carboxyl groups, in contrast to the single carbon in natural α-amino acids.[3] This seemingly small change has profound implications for peptidomimetic design.
-
Proteolytic Resistance: Peptidases, the enzymes that degrade peptides, are highly specific for the α-amino acid structure. Peptides constructed with β-amino acids are not recognized by these enzymes, rendering them highly resistant to degradation and dramatically increasing their stability in biological systems.[3][4]
-
Novel Secondary Structures: The altered backbone of β-amino acids allows them to fold into unique and stable secondary structures, such as various helices and turns, that are not accessible to natural peptides.[4] This expands the range of protein surfaces that can be targeted.
The combination of the cyclopropyl group's rigidity and metabolic stability with the proteolytic resistance of the β-amino acid backbone makes building blocks like Methyl 3-amino-5-cyclopropylpentanoate exceptionally valuable.
Synthesis of Methyl 3-amino-5-cyclopropylpentanoate: A Technical Workflow
The synthesis of this specialized building block requires a strategic, multi-step approach. An efficient method involves an aza-Michael conjugate addition, a reliable reaction for forming carbon-nitrogen bonds at the β-position.[5][6]
Conceptual Synthesis Pathway
The core of the synthesis involves the 1,4-conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester containing the required cyclopropyl moiety.[6][7][8] This establishes the β-amino acid framework in a controlled manner.
Caption: Conceptual workflow for the synthesis of the target β-amino acid.
Detailed Experimental Protocol
Objective: To synthesize Methyl 3-amino-5-cyclopropylpentanoate via a three-step process involving Wittig olefination, aza-Michael addition, and final deprotection.
Step 1: Synthesis of Methyl (E)-3-cyclopropylacrylate (Michael Acceptor)
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) and dry toluene.
-
Reaction: Cool the solution to 0°C in an ice bath. Add cyclopropanecarboxaldehyde (1.0 equivalent) dropwise over 30 minutes.
-
Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup & Purification: Upon completion, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure α,β-unsaturated ester. The rationale for using the Wittig reaction is its high reliability and stereoselectivity for producing the E-alkene, which is the required geometry for the subsequent conjugate addition.[9]
Step 2: Synthesis of Methyl 3-(benzylamino)-3-cyclopropylpropanoate
-
Setup: In a clean, dry flask, dissolve the synthesized methyl (E)-3-cyclopropylacrylate (1.0 equivalent) in a suitable aprotic solvent such as Tetrahydrofuran (THF).
-
Reaction: Add benzylamine (1.2 equivalents) to the solution. The benzylamine serves as both the nitrogen nucleophile and a convenient protecting group that can be easily removed later.
-
Execution: Stir the reaction at room temperature for 24-48 hours. The reaction's progress can be monitored by TLC or LC-MS.
-
Workup & Purification: Once the starting material is consumed, remove the solvent in vacuo. The resulting crude product is purified via column chromatography to isolate the desired β-amino ester.
Step 3: Synthesis of Methyl 3-amino-5-cyclopropylpentanoate (Final Product)
-
Setup: Dissolve the purified product from Step 2 in methanol. Transfer the solution to a hydrogenation vessel.
-
Reaction: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.
-
Execution: Pressurize the vessel with hydrogen gas (typically 50 psi) and shake vigorously at room temperature until the reaction is complete (as monitored by TLC/LC-MS, watching for the disappearance of the starting material). The hydrogenolysis reaction is a clean and efficient method for cleaving the N-benzyl bond without affecting the ester or cyclopropyl groups.
-
Workup & Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the final product, Methyl 3-amino-5-cyclopropylpentanoate.
Application in Peptidomimetic Design: A Strategic Workflow
The true value of Methyl 3-amino-5-cyclopropylpentanoate is realized when it is incorporated into a peptide sequence to create a peptidomimetic with enhanced properties. This is typically accomplished using Solid-Phase Peptide Synthesis (SPPS).[10][11][12][13]
Workflow for Incorporating the Building Block
Caption: General workflow for incorporating a custom amino acid via SPPS.
Protocol: Incorporation via Fmoc-SPPS
Prerequisite: The synthesized Methyl 3-amino-5-cyclopropylpentanoate must first be N-terminally protected with a Fluorenylmethyloxycarbonyl (Fmoc) group to be compatible with the synthesis strategy.[10]
-
Resin Preparation: Start with a pre-loaded resin (e.g., Wang or Rink Amide resin) with the C-terminal amino acid of the target peptide already attached. Swell the resin in Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
Coupling:
-
Activation: In a separate vial, dissolve the Fmoc-protected custom building block (3 equivalents relative to resin loading) and a coupling agent like HATU (2.9 equivalents) in DMF. Add a base such as DIpea (6 equivalents) to activate the carboxylic acid.
-
Addition: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Rationale: Sterically hindered non-natural amino acids can be challenging to couple.[11] Using a potent coupling agent like HATU and allowing for extended reaction times ensures the reaction goes to completion, preventing deletion sequences in the final product.
-
-
Wash: After coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence until the full peptidomimetic is assembled.
-
Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.[11]
-
Purification: Precipitate the crude peptidomimetic in cold diethyl ether, then purify it to a high degree using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Anticipated Impact on Drug Properties: A Comparative Analysis
The strategic replacement of a natural amino acid with Methyl 3-amino-5-cyclopropylpentanoate is predicted to yield substantial improvements in key drug-like properties.
| Property | Native Peptide | Peptidomimetic with Methyl 3-amino-5-cyclopropylpentanoate | Rationale for Improvement |
| Proteolytic Stability | Low (Rapidly degraded by peptidases) | High | The β-amino acid backbone is not a substrate for common proteases.[3][4] |
| Metabolic Stability | Variable (Prone to CYP oxidation at certain side chains) | High | The cyclopropyl group is resistant to oxidative metabolism by CYP enzymes.[2] |
| Receptor Binding Affinity (Ki) | Baseline | Potentially Improved | The cyclopropyl group restricts conformational flexibility, pre-organizing the molecule for optimal receptor binding and reducing the entropic penalty.[1] |
| In-vivo Half-life (t1/2) | Short (minutes) | Significantly Increased | A direct consequence of enhanced proteolytic and metabolic stability. |
| Cell Permeability | Low | Potentially Improved | The increased lipophilicity from the cyclopropyl group and altered hydrogen bonding capacity of the β-amino backbone can improve passive diffusion across cell membranes. |
Conclusion
Methyl 3-amino-5-cyclopropylpentanoate is more than just a chemical building block; it is a multi-functional tool for rational drug design. By combining the proteolytic resistance of a β-amino acid scaffold with the metabolic stability and conformational constraint of a cyclopropyl moiety, this non-natural amino acid provides an elegant solution to several long-standing challenges in peptide-based drug discovery. The technical workflows provided herein for its synthesis and incorporation offer a practical framework for researchers to leverage its unique properties, paving the way for the development of more stable, potent, and effective peptidomimetic therapeutics.
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Faler, C. A., Cao, B., & Joullié, M. M. (2005). Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives. Department of Chemistry, University of Pennsylvania. Available at: [Link]
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Guo, A., et al. (2025). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. ResearchGate. Available at: [Link]
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Melgar-Lesmes, P., et al. (2011). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. MDPI. Available at: [Link]
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Melkonyan, F., et al. (2025). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. PMC. Available at: [Link]
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Peretto, I., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]
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Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
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Chemistry LibreTexts. (2024). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
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Etxebarria, J., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. ACS Figshare. Available at: [Link]
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Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
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Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. ETH Zürich. Available at: [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
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Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
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David Spring's group. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. University of Cambridge. Available at: [Link]
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Mphahamele, M. J., et al. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PMC. Available at: [Link]
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YouTube. (2020). Conjugate Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives. YouTube. Available at: [Link]
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Zlotorzynski, M. (2024). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. Available at: [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Amino-5-Cyclopropylpentanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of cyclopropane rings into small molecule therapeutics offers a powerful strategy to enhance potency, selectivity, and metabolic stability by introducing conformational rigidity. This guide delves into the nuanced structure-activity relationships (SAR) of 3-amino-5-cyclopropylpentanoate derivatives, a promising scaffold in medicinal chemistry. While direct and extensive SAR literature for this specific class of molecules is emerging, this document synthesizes data from structurally related compounds, such as cyclopropyl-containing amino acids and GABA analogues, to provide a predictive framework for rational drug design. We will explore the critical roles of the aminopentanoate backbone, the influence of the cyclopropyl moiety on conformational restriction, and the impact of substitutions on biological activity. This guide aims to equip researchers with the foundational knowledge to navigate the chemical space of these derivatives and accelerate the discovery of novel therapeutics.
Introduction: The Significance of the Cyclopropyl Moiety in Drug Design
The cyclopropane ring, a three-membered carbocycle, is a unique structural motif in medicinal chemistry. Its inherent ring strain (approximately 27.5 kcal/mol) and distinct electronic properties confer a pseudo-double bond character and a compact, rigid structure.[1] In drug design, the introduction of a cyclopropyl group can have several advantageous effects:
-
Conformational Restriction: The rigid nature of the cyclopropane ring locks the conformation of adjacent functionalities, reducing the entropic penalty upon binding to a biological target and often leading to increased potency and selectivity.[1][2]
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of a drug candidate.
-
Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and other properties, influencing absorption, distribution, metabolism, and excretion (ADME).
-
Novel Steric and Electronic Interactions: The unique geometry of the cyclopropyl group can enable novel interactions with the target protein that are not possible with more flexible aliphatic or aromatic moieties.
The 3-amino-5-cyclopropylpentanoate scaffold represents a compelling starting point for the design of novel therapeutics, particularly as analogues of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system (CNS).[2][3][4] The cyclopropyl group in the 5-position is anticipated to conformationally constrain the molecule, mimicking a specific bioactive conformation of GABA or other endogenous ligands.
The Core Scaffold: 3-Amino-5-Cyclopropylpentanoate
The fundamental structure of a 3-amino-5-cyclopropylpentanoate derivative consists of a five-carbon pentanoate chain with an amino group at the 3-position and a cyclopropyl ring at the 5-position.
Caption: Potential modifications of the amino group and their expected impact.
Modifications of the Carboxylate Group
The carboxylate group is another key pharmacophoric feature, likely involved in ionic interactions with the target.
| Modification | Anticipated Effect on Activity | Rationale |
| Esterification (-COOR) | May act as a prodrug, with activity dependent on in vivo hydrolysis to the carboxylic acid. | Esters are generally more lipophilic and can exhibit improved cell permeability. The size of the ester group will influence the rate of hydrolysis and may also impact binding if the ester itself has affinity for the target. |
| Amidation (-CONR₂) | Likely to reduce activity, but could introduce new interactions. | Amides are generally poorer isosteres of carboxylic acids for ionic interactions. However, the amide N-H may act as a hydrogen bond donor, and substituents on the nitrogen could explore new binding pockets. |
| Bioisosteric Replacement (e.g., tetrazole) | May retain or enhance activity. | Tetrazoles are common bioisosteres for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with different metabolic and pharmacokinetic properties. |
Substitution on the Cyclopropyl Ring
Modifications to the cyclopropyl ring can fine-tune the steric and electronic properties of the molecule.
| Modification | Anticipated Effect on Activity | Rationale |
| Small Alkyl Substituents (e.g., -CH₃) | Could enhance potency by occupying a small hydrophobic pocket. | The position and stereochemistry of the substituent will be critical. An incorrectly placed substituent could lead to a steric clash and loss of activity. |
| Electron-Withdrawing/Donating Groups | May modulate the electronic properties of the cyclopropane ring and influence interactions with the target. | The impact of such substitutions is difficult to predict without a clear understanding of the binding site environment. |
| Introduction of Additional Rings (Spirocycles) | Can further explore the conformational space and introduce new interaction points. | Spirocyclic systems can provide novel vectors for substituents and significantly alter the shape of the molecule. |
Experimental Protocols
The following are generalized experimental protocols that would be essential for elucidating the SAR of 3-amino-5-cyclopropylpentanoate derivatives.
General Synthesis of 3-Amino-5-Cyclopropylpentanoate Derivatives
A plausible synthetic route could involve the conjugate addition of a nucleophilic amine to a cyclopropyl-containing α,β-unsaturated ester, followed by appropriate functional group manipulations. The synthesis of cyclopropyl-containing building blocks is well-established. [5][6] Step 1: Synthesis of (E)-ethyl 5-cyclopropylpent-2-enoate
-
To a solution of cyclopropylacetaldehyde in an appropriate solvent (e.g., THF), add a Wittig reagent such as (carbethoxymethylene)triphenylphosphorane.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Purify the product by column chromatography to yield the α,β-unsaturated ester.
Step 2: Conjugate Addition of an Amine
-
Dissolve the (E)-ethyl 5-cyclopropylpent-2-enoate in a suitable solvent (e.g., methanol).
-
Add the desired amine (e.g., benzylamine for a secondary amine that can be later deprotected).
-
Heat the reaction mixture under reflux until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the resulting 3-amino-5-cyclopropylpentanoate derivative.
Step 3: Deprotection and Derivatization (if necessary)
-
If a protecting group was used on the amine (e.g., benzyl), remove it using standard conditions (e.g., hydrogenolysis).
-
The resulting primary or secondary amine can be further derivatized to explore the SAR at the R¹ position.
-
The ester can be hydrolyzed to the carboxylic acid using basic or acidic conditions.
Caption: Generalized synthetic workflow for 3-amino-5-cyclopropylpentanoate derivatives.
In Vitro Biological Assays
5.2.1. GABA Receptor Binding Assays
-
Prepare membrane fractions from rat brain tissue or from cell lines expressing specific GABA receptor subtypes.
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]GABA or a specific antagonist) in the presence of varying concentrations of the test compounds.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound ligand.
-
Calculate the IC₅₀ values for the test compounds.
5.2.2. GABA Transporter Uptake Assays
-
Culture cell lines stably expressing the desired GAT subtype (e.g., GAT1, GAT2, GAT3, or BGT1).
-
Pre-incubate the cells with the test compounds for a specified time.
-
Add [³H]GABA to the cells and incubate for a short period to allow for uptake.
-
Wash the cells to remove extracellular [³H]GABA.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC₅₀ values for the inhibition of GABA uptake.
Conclusion and Future Directions
The 3-amino-5-cyclopropylpentanoate scaffold holds significant promise for the development of novel therapeutics targeting the GABAergic system. The conformational constraint imposed by the cyclopropyl group is a key design element that can lead to enhanced potency and selectivity. While the SAR for this specific class of compounds is still under exploration, the principles outlined in this guide, drawn from related chemical series, provide a solid foundation for further research.
Future work should focus on the systematic synthesis and biological evaluation of a library of 3-amino-5-cyclopropylpentanoate derivatives to validate the hypothesized SAR. Key areas for investigation include:
-
Stereoselective Synthesis: The development of synthetic routes to access individual stereoisomers is crucial, as biological activity is often stereospecific.
-
Exploration of a Wide Range of Substituents: A diverse set of substituents at the amino, carboxylate, and cyclopropyl positions should be investigated to build a comprehensive SAR profile.
-
In Vivo Evaluation: Promising compounds identified from in vitro assays should be advanced to in vivo models of relevant CNS disorders to assess their therapeutic potential.
By leveraging the principles of rational drug design and a thorough understanding of the SAR of this unique scaffold, the scientific community can unlock the full therapeutic potential of 3-amino-5-cyclopropylpentanoate derivatives.
References
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Zefirov, N. S., & Lukin, P. M. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Journal of Organic Chemistry, 51(11), 1545-1575. [Link]
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Kinney, W. A., et al. (1993). Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-Amino-5-phosphonopentanoic Acid. Journal of Medicinal Chemistry, 36(15), 2136-2143. [Link]
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Tomioka, K., et al. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & Medicinal Chemistry, 26(22), 5897-5906. [Link]
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Kickinger, S., et al. (2019). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. Journal of Medicinal Chemistry, 62(17), 8097-8109. [Link]
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Sala-Rabanal, M., et al. (2009). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 13(14), 1335-1366. [Link]
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Trost, B. M., & Vidal, B. (2005). Conformationally Restricted Carbocyclic γ-Amino Acids: Synthesis of Diastereomeric 3-Amino-5-arylcyclopentane 1-Carboxylic Acids. The Journal of Organic Chemistry, 70(18), 7136-7144. [Link]
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Pandey, G., & Kumar, A. (2007). A Short Stereoselective Synthesis of a Cyclopropyl Analog of γ-Aminobutyric acid (GABA). Synthetic Communications, 29(23), 4083-4089. [Link]
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Kumar, A., & Singh, R. (2018). Rational approaches for the design of various GABA modulators and their clinical progression. Current Topics in Medicinal Chemistry, 18(13), 1114-1144. [Link]
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Grygorenko, O. O., et al. (2018). A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold. Tetrahedron, 74(38), 5345-5351. [Link]
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Faler, C. A., Cao, B., & Joullié, M. M. (2005). Synthesis of bicyclic cyclopropylamines from amino acid derivatives. Arkivoc, 2005(7), 25-36. [Link]
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Cyclopropyl β-Amino Acid Esters: A Scaffold of Constrained Potential in Modern Drug Discovery
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
Cyclopropyl β-amino acid esters represent a class of non-canonical amino acids that are gaining significant traction in medicinal chemistry. By merging the conformational rigidity of a cyclopropane ring with the versatile backbone of a β-amino acid, these structural motifs offer a powerful toolset for overcoming common challenges in drug design, such as poor metabolic stability and lack of receptor selectivity. The strained three-membered ring imparts unique stereoelectronic properties, effectively locking the molecule's backbone and side-chain orientations. This guide provides a comprehensive overview for researchers and drug development professionals on the strategic value of cyclopropyl β-amino acid esters. It delves into their profound impact on molecular conformation, details key stereoselective synthetic methodologies, presents applications through relevant case studies, and outlines future prospects for this promising scaffold.
Introduction: The Strategic Value of Conformational Constraint
In the landscape of modern drug discovery, the ability to control the three-dimensional structure of a molecule is paramount. Non-canonical amino acids are increasingly utilized as building blocks for therapeutic peptides and small molecules to fine-tune properties like stability and permeability. Among these, cyclopropyl-containing amino acids are particularly noteworthy. The cyclopropane ring, the smallest carbocycle, is now a well-established component in approved drugs, valued for its ability to serve as a rigid linker or a metabolically robust isostere for moieties like gem-dimethyl groups or alkenes.[1][2] Its incorporation into a molecule can enhance potency, improve metabolic stability, and reduce off-target effects.[2][3]
β-Amino acids, with an additional carbon in their backbone compared to their α-analogs, provide greater conformational flexibility and are building blocks for "foldamers"—synthetic oligomers that mimic the secondary structures of natural peptides.[4] The fusion of these two concepts—the rigidity of the cyclopropane ring and the expanded scaffold of a β-amino acid—creates the cyclopropyl β-amino acid ester. This unique combination provides medicinal chemists with a powerful scaffold to:
-
Enforce Bioactive Conformations: The cyclopropane ring severely restricts bond rotation, locking the peptide backbone and orienting side chains in a fixed three-dimensional space.[5][6] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in affinity.[6]
-
Enhance Metabolic Stability: Peptides and peptide-like molecules are often susceptible to rapid degradation by proteases. Incorporating a cyclopropyl β-amino acid can sterically hinder the peptide backbone, making it resistant to enzymatic cleavage.[5][7]
-
Improve Pharmacokinetic Properties: The cyclopropyl group is lipophilic, which can aid in modulating a compound's solubility and membrane permeability, critical factors for oral bioavailability.
Prominent examples of this scaffold's application include the development of potent Hepatitis C Virus (HCV) NS3 protease inhibitors and novel anticancer agents, demonstrating its significant therapeutic potential.[5] The ability to access all possible stereoisomers of these building blocks is crucial, as each isomer presents a unique spatial arrangement of functional groups for probing interactions within a target's binding site.[5]
The Conformational and Stereoelectronic Impact of the Cyclopropyl Ring
The defining feature of a cyclopropyl amino acid is the rigid, strained three-membered ring, which dictates the molecule's overall shape and electronic character. Unlike flexible alkyl chains, the cyclopropane ring has no ring-flipping capabilities, and its substituents are fixed in space.
Key Conformational Effects:
-
Backbone Rigidity: The cyclopropane ring integrated into the amino acid backbone locks the dihedral angles, creating a highly constrained scaffold. This is in stark contrast to a simple β-alanine derivative, which has multiple rotatable bonds. This rigidity is invaluable for mimicking specific secondary structures found in natural peptides, such as β-turns and helices.[5][8]
-
Side-Chain Orientation: When substituents are present on the cyclopropane ring, their spatial orientation is fixed. This allows for the precise positioning of pharmacophoric groups to optimize interactions with a receptor or enzyme active site.[5] This feature is unique among peptidomimetics and is critical for structure-activity relationship (SAR) studies.[5]
-
Cyclopropylic Strain: A robust steric repulsion, termed "cyclopropylic strain," occurs between cis-oriented substituents on the cyclopropane ring.[9] This strain influences the rotation of adjacent C-C bonds, further restricting the conformational landscape and favoring specific "folded" or "extended" arrangements.[9]
Stereoselective Synthetic Strategies
The primary challenge in synthesizing cyclopropyl β-amino acid esters is the precise control of stereochemistry at potentially multiple chiral centers. A variety of powerful methods have been developed to address this, ranging from classical cyclopropanation reactions to modern asymmetric catalysis.
Kulinkovich-de Meijere Reaction
This reaction is a powerful method for synthesizing cyclopropylamines from carboxylic amides or nitriles.[10][11] It proceeds through a titanacyclopropane intermediate formed from a Grignard reagent and a titanium(IV) alkoxide catalyst.[12] This intermediate reacts with the amide to form an oxatitanacyclopentane, which then rearranges to yield the cyclopropylamine product.
Key Features:
-
Starting Materials: Readily available N,N-dialkylamides or nitriles.
-
Reagents: Grignard reagent (e.g., EtMgBr, c-C₅H₉MgBr) and a titanium catalyst (e.g., Ti(Oi-Pr)₄).[10][12]
-
Mechanism: Involves the formation of a key titanacyclopropane intermediate.[10]
-
Advantages: A direct and efficient route to cyclopropylamines, which can then be further elaborated. Intramolecular versions of the reaction are highly diastereoselective.[11]
Detailed Protocol: Kulinkovich-de Meijere Reaction for Cyclopropylamine Synthesis
This protocol is a representative example based on established literature procedures.[10][11]
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add the N,N-dialkylcarboxamide (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve the amide in anhydrous diethyl ether or THF (approx. 0.2 M).
-
Catalyst Addition: To the stirred solution, add titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.1 eq) via syringe. Cool the resulting mixture to -78 °C using a dry ice/acetone bath.
-
Causality Note: The reaction is performed under an inert atmosphere and with anhydrous solvents because both the Grignard reagent and the titanium intermediates are highly reactive towards moisture and oxygen. The low temperature helps to control the reactivity and prevent side reactions.
-
-
Grignard Addition: Add the Grignard reagent (e.g., Ethylmagnesium bromide, 2.2 eq, as a solution in THF) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The color of the mixture will typically change, indicating the progress of the reaction.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Causality Note: The quench hydrolyzes the titanium complexes and neutralizes any remaining Grignard reagent. It is performed slowly and at low temperature to manage the exothermic reaction.
-
-
Workup and Purification: Filter the resulting suspension through a pad of Celite® to remove titanium salts, washing the filter cake with ethyl acetate. Separate the organic layer of the filtrate, wash it with brine, dry it over anhydrous Na₂SO₄, and concentrate it in vacuo.
-
Characterization: Purify the crude cyclopropylamine product by flash column chromatography on silica gel. Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Aza-Michael Addition to Alkylidenecyclopropanes
A highly efficient and diastereoselective modern approach involves the conjugate (aza-Michael) addition of an amine to a highly electrophilic alkylidenecyclopropane.[5] This method is particularly effective for generating optically active trans-β-cyclopropyl-modified β-alanines (β-CMAs).
Key Features:
-
Process: An olefination reaction (e.g., Wittig) on a cyclopropanone surrogate generates a reactive cyclopropylidene acetate. This intermediate is not isolated but is directly reacted with an amine (the aza-Michael donor).[5]
-
Stereocontrol: The transformation proceeds with excellent diastereocontrol, typically favoring the trans product.[5]
-
Enantioselectivity: By using chiral starting materials or chiral amines, highly enantioenriched products can be obtained.[5]
-
Advantages: The reaction is often performed as a "telescopic" or one-pot process, improving operational efficiency. It is amenable to creating peptidomimetics by using amino acid esters as the amine source.[5]
Other Notable Methods
-
1,3-Dipolar Cycloaddition: The reaction of diazomethane with chiral dehydro amino acids, followed by pyrolysis of the intermediate pyrazoline, is a highly stereoselective method for creating the cyclopropane ring.[13]
-
Enzymatic Kinetic Resolution: Lipases can be used to selectively hydrolyze one enantiomer of a racemic cyclopropyl β-amino acid ester, allowing for the separation of both the unreacted ester and the hydrolyzed acid in high enantiomeric purity.[14]
-
Hofmann Rearrangement: A recently developed method uses an intramolecular isocyanate trapping via a Hofmann rearrangement to produce bicyclic carbamates, which serve as versatile precursors to diversifiable cyclopropane amino acids.[8][15]
Table 1: Comparison of Key Synthetic Routes
| Method | Starting Materials | Key Reagents/Catalyst | Stereocontrol | Advantages | Limitations |
| Kulinkovich-de Meijere | Carboxylic Amides/Nitriles | Grignard Reagent, Ti(Oi-Pr)₄ | Good diastereoselectivity in intramolecular cases. | Direct access to cyclopropylamines. | Often requires stoichiometric titanium reagent; intermolecular reactions can have lower selectivity. |
| Aza-Michael Addition | Cyclopropanone Surrogates, Amines | Wittig Reagent | Excellent trans-diastereoselectivity. | High efficiency, often one-pot, good for peptidomimetics.[5] | Requires access to specific cyclopropanone surrogates. |
| 1,3-Dipolar Cycloaddition | Dehydro Amino Acids | Diazomethane | Highly stereoselective, governed by the chiral substrate.[13] | Excellent stereocontrol. | Use of diazomethane requires special handling precautions. |
| Enzymatic Resolution | Racemic β-Amino Esters | Lipase (e.g., from Burkholderia cepacia) | Excellent enantioselectivity (E > 200).[14] | Provides access to both enantiomers with high purity; green chemistry approach. | Maximum theoretical yield for one enantiomer is 50%. |
| Hofmann Rearrangement | Epichlorohydrin derivatives | Bromine, Base | Excellent stereoretention from enantiopure starting material.[15] | Modular and scalable; avoids precious metal catalysts.[8][15] | Multi-step sequence. |
Applications in Drug Discovery: Strategic Insights
The decision to incorporate a cyclopropyl β-amino acid ester into a drug candidate is driven by the need to solve specific medicinal chemistry problems, primarily related to conformation, stability, and selectivity.
Case Study: HCV NS3 Protease Inhibitors
The development of direct-acting antivirals for Hepatitis C saw the successful incorporation of cyclopropyl-containing amino acids. Drugs like Simeprevir and Grazoprevir, while containing α-amino acid derivatives, highlight the principle of using the cyclopropyl group to achieve conformational constraint and enhance metabolic stability.[8] The same rationale is applied to β-amino acid analogs, where the cyclopropane ring helps to position key pharmacophores in the optimal orientation for binding to the enzyme's active site, while also providing resilience against metabolic breakdown.[5]
Case Study: Anticancer Agents
The incorporation of cyclopropyl β-amino acid derivatives into analogs of paclitaxel has been explored as a strategy to develop new anticancer agents.[5] By replacing flexible parts of the natural product with a rigid cyclopropane-containing unit, researchers aim to create analogs with improved tumor-targeting capabilities, enhanced stability, and potentially novel mechanisms of action.
Challenges and Future Outlook
Despite significant progress, challenges remain. The foremost is the continued development of synthetic methods that provide facile, scalable, and stereocontrolled access to all possible isomers of a given cyclopropyl β-amino acid.[5] While methods exist for specific isomers (e.g., trans), robust routes to cis isomers or those with multiple substitutions are still in high demand.
The future of this field lies at the intersection of advanced organic synthesis, computational chemistry, and chemical biology. The development of new catalytic systems for asymmetric cyclopropanation will be critical. Furthermore, as our ability to computationally model protein-ligand interactions improves, the rational design of peptides and small molecules incorporating these constrained scaffolds will become more precise, allowing chemists to predict the conformational impact of a specific isomer before it is synthesized. This predictive power will accelerate the discovery of new therapeutics with superior efficacy and safety profiles.
Conclusion
Cyclopropyl β-amino acid esters are more than just novel chemical curiosities; they are a validated and powerful class of building blocks for modern drug discovery. Their ability to impose rigid conformational control and enhance metabolic stability directly addresses some of the most persistent challenges in medicinal chemistry. Through a growing arsenal of sophisticated synthetic strategies, researchers can now access a diverse range of these scaffolds with high stereochemical purity. As these methods become more robust and scalable, the strategic incorporation of cyclopropyl β-amino acid esters is set to become an increasingly important tactic in the design of next-generation therapeutics.
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Title: Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - MDPI Source: MDPI URL: [Link]
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Title: Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids | Request PDF Source: ResearchGate URL: [Link]
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Title: A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Organic Letters Source: ACS Publications URL: [Link]
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Title: A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks Source: National Center for Biotechnology Information URL: [Link]
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Title: β-Amino Acid synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis and biological evaluation of cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]
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Title: Kulinkovich-de Meijere Reaction Source: Organic Chemistry Portal URL: [Link]
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Title: Asymmetric synthesis of cyclic β-amino carbonyl derivatives by a formal [3 + 2] photocycloaddition Source: Royal Society of Chemistry URL: [Link]
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Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: National Center for Biotechnology Information URL: [Link]
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Title: Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives Source: ScienceDirect URL: [Link]
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Title: Design and Synthesis of Substituted Cyclopropanes as Conformationally Restrained Dipeptide Mimics. Source: Defense Technical Information Center URL: [Link]
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Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: Taylor & Francis Online URL: [Link]
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Title: Catalytic Asymmetric Synthesis of Cyclopentyl β-Amino Esters by [3+2] Cycloaddition of Enecarbamates with Electrophilic Metalloenolcarbene Intermediates Source: PubMed URL: [Link]
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Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update URL: [Link]
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Title: A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect Source: Scientific Research Publishing URL: [Link]
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Title: Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary Source: ACS Figshare URL: [Link]
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Title: Kulinkovich Reaction Source: Organic Chemistry Portal URL: [Link]
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Title: Cyclopropane Derivatives and their Diverse Biological Activities Source: NOVA School of Science and Technology URL: [Link]
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Title: (a) Conformational restriction by steric effects due to the structural... Source: ResearchGate URL: [Link]
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Title: Stereoselective Synthesis & Modified Amino Acids Source: IBMM URL: [Link]
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Title: Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration Source: National Center for Biotechnology Information URL: [Link]
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An In-depth Technical Guide to the Conformational Analysis of Methyl 3-amino-5-cyclopropylpentanoate
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Foreword: The Conformation-Activity Relationship in Modern Drug Discovery
In the landscape of contemporary drug discovery, the adage "structure dictates function" has evolved to embrace a more dynamic and nuanced understanding. For small molecule therapeutics, it is not merely the static, two-dimensional structure that governs biological activity, but the three-dimensional arrangement of atoms—the conformation—and the accessible ensemble of these conformations in a physiological environment.[1][2] The effectiveness of a drug is often contingent on its ability to adopt a specific "bioactive conformation" to bind to its protein target.[1][3] Consequently, a thorough understanding of the conformational preferences of a drug candidate is a critical component of rational drug design and lead optimization.
This guide provides an in-depth technical framework for the conformational analysis of Methyl 3-amino-5-cyclopropylpentanoate, a molecule possessing key structural features relevant to medicinal chemistry: a flexible aliphatic chain, a chiral center, and a cyclopropyl group. The presence of multiple rotatable bonds makes this a non-trivial case study, representative of the challenges faced by drug development professionals.[4] We will explore a synergistic approach that integrates experimental Nuclear Magnetic Resonance (NMR) spectroscopy with computational modeling to build a comprehensive picture of the molecule's conformational landscape.
The Strategic Imperative: A Dual-Pronged Approach to Conformational Analysis
Relying on a single methodology for conformational analysis can lead to an incomplete or even misleading picture. Experimental techniques, such as NMR, provide data on the average conformation in solution, while computational methods can explore a wider range of possible conformations and their relative energies.[5][6][7] By combining these approaches, we can cross-validate our findings and build a more robust and reliable conformational model.
The workflow we will outline is designed to be a self-validating system. The NMR-derived constraints will guide and validate the computational searches, while the computational results will provide a structural and energetic framework for interpreting the experimental data.
Experimental Deep Dive: NMR Spectroscopic Interrogation
NMR spectroscopy is a powerful tool for probing the solution-state conformation of molecules.[6][7] By analyzing various NMR parameters, we can deduce information about bond torsions and through-space proximities of atoms.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of Methyl 3-amino-5-cyclopropylpentanoate in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence conformational equilibria, so it is crucial to select one that is relevant to the intended application or subsequent biological assays.[8]
-
Filter the sample into a high-quality 5 mm NMR tube.
-
Thoroughly degas the sample, particularly for Nuclear Overhauser Effect (NOE) experiments, to remove dissolved oxygen, which is paramagnetic and can interfere with relaxation measurements.
-
-
NMR Data Acquisition:
-
Acquire a standard suite of 1D and 2D NMR spectra on a high-field spectrometer (≥400 MHz).[9]
-
1D ¹H and ¹³C Spectra: For initial structural verification and chemical shift assignments.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and aid in the assignment of the aliphatic chain protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, confirming assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, completing the structural assignment.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for conformational analysis.[6] They detect through-space correlations between protons that are close to each other (typically < 5 Å), providing crucial distance constraints for building the 3D model. For a molecule of this size, ROESY is often preferred to avoid zero-crossing issues that can affect NOESY.
-
-
Data Analysis and Interpretation:
-
Chemical Shift Analysis: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by conformation. Deviations from expected values can indicate the presence of specific conformational features.
-
³JHH Coupling Constant Analysis: The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the coupled protons via the Karplus equation.[9] By measuring these coupling constants along the flexible backbone, we can estimate the preferred dihedral angles.
-
NOE/ROE Analysis: The presence and intensity of NOE or ROE cross-peaks provide information about inter-proton distances. Strong NOEs indicate close proximity, while weak NOEs suggest a larger distance.
-
Hypothetical NMR Data Summary
The following table presents hypothetical but realistic NMR data that could be obtained for Methyl 3-amino-5-cyclopropylpentanoate, highlighting key parameters for conformational analysis.
| Proton (Position) | ¹H Chemical Shift (ppm) | Key ³JHH Coupling Constants (Hz) | Key NOE/ROE Correlations |
| H3 | 3.10 | J(H3, H2a) = 8.5, J(H3, H2b) = 5.0 | H3 ↔ H2a, H3 ↔ H2b, H3 ↔ H4a, H3 ↔ H4b |
| H4a/H4b | 1.65, 1.50 | J(H4a, H5) = 7.0, J(H4b, H5) = 7.0 | H4a/H4b ↔ H5, H4a/H4b ↔ Cyclopropyl H |
| H5 | 0.95 | J(H5, H4a) = 7.0, J(H5, H4b) = 7.0 | H5 ↔ H4a, H5 ↔ H4b, H5 ↔ Cyclopropyl H |
Note: This is illustrative data. Actual values would be determined experimentally.
Computational Modeling: Exploring the Conformational Energy Landscape
Computational chemistry provides the tools to systematically explore the vast conformational space of a flexible molecule and to calculate the relative energies of different conformers.[4][10]
Detailed Computational Workflow
-
Initial 3D Structure Generation:
-
Generate an initial 3D structure of Methyl 3-amino-5-cyclopropylpentanoate using molecular building software (e.g., Avogadro, ChemDraw).
-
-
Conformational Search:
-
For a molecule with several rotatable bonds, a systematic search is often feasible and preferable to stochastic methods to ensure comprehensive coverage of the conformational space.[4]
-
Identify the key rotatable bonds in the aliphatic chain.
-
Perform a systematic dihedral angle scan around these bonds using a computationally inexpensive molecular mechanics force field (e.g., MMFF94 or OPLS3e). This will generate a large number of potential conformers.
-
-
Clustering and Selection:
-
From the initial large set of conformers, remove duplicates and cluster the remaining structures based on RMSD.
-
Select the lowest energy conformer from each cluster for further, more accurate calculations. It is advisable to select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the global minimum to avoid missing potentially relevant higher-energy conformations.[4]
-
-
Quantum Mechanics Optimization and Energy Calculation:
-
Perform geometry optimization and energy calculations on the selected conformers using Density Functional Theory (DFT).[11][12] A common and reliable level of theory for this purpose is B3LYP with a Pople-style basis set like 6-31G* for optimization, followed by single-point energy calculations with a larger basis set (e.g., def2-TZVP) for more accurate energies.[10]
-
Include a continuum solvation model (e.g., CPCM or SMD) in the calculations to simulate the solvent environment used in the NMR experiments.[10]
-
-
Analysis of Computational Results:
-
Calculate the relative energies of all optimized conformers.
-
Analyze the key dihedral angles, bond lengths, and intramolecular distances for each low-energy conformer.
-
The cyclopropyl group's conformation relative to the main chain is of particular interest, as its orbitals can interact with adjacent functionalities.[11]
-
Illustrative Computational Data
The table below shows hypothetical results for the three lowest-energy conformers of Methyl 3-amino-5-cyclopropylpentanoate.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C4-C5) | Key Intramolecular Distance (H3...H5) (Å) |
| 1 | 0.00 | -175° (anti) | 4.5 |
| 2 | 0.85 | +65° (gauche) | 3.2 |
| 3 | 1.20 | -60° (gauche) | 3.1 |
Note: These are illustrative values. Actual results would be obtained from DFT calculations.
Synthesis: Integrating Experimental and Computational Data
The true power of this dual-pronged approach lies in the synthesis of the two datasets.
-
Cross-Validation:
-
For each low-energy conformer identified computationally, predict the expected ³JHH coupling constants using a generalized Karplus equation. Compare these predicted values with the experimentally measured coupling constants.
-
Measure the inter-proton distances in the computationally generated structures. Compare these distances with the qualitative (strong, medium, weak) or quantitative distance constraints derived from the NOE/ROE data.
-
-
Building the Conformational Model:
-
If a single computed conformer is in excellent agreement with all the NMR data, it can be proposed as the dominant conformation in solution.
-
More likely, especially for a flexible molecule, the experimental data will reflect a population-weighted average of several low-energy conformers. In this case, the relative populations can be estimated from the calculated Boltzmann distribution based on their relative free energies. The predicted NMR parameters for this ensemble can then be compared to the experimental data.
-
Conclusion: From Conformational Analysis to Informed Drug Design
A rigorous conformational analysis, as outlined in this guide, provides invaluable insights for the drug development professional. By understanding the conformational preferences of Methyl 3-amino-5-cyclopropylpentanoate, researchers can:
-
Develop Structure-Activity Relationships (SAR): Correlate specific conformations with biological activity or inactivity.
-
Guide Further Synthetic Efforts: Design more rigid analogs that are "locked" in the putative bioactive conformation to enhance potency and selectivity.
-
Improve Pharmacokinetic Properties: Understand how conformation may influence properties like membrane permeability and metabolic stability.
-
Aid in Computational Docking Studies: Use the experimentally validated low-energy conformers as starting points for docking into a protein active site, increasing the chances of finding a relevant binding mode.[3]
The methodologies described herein are not merely academic exercises; they are practical, field-proven strategies that empower scientists to make data-driven decisions, ultimately accelerating the journey from a promising lead compound to a viable therapeutic agent.
References
-
Shishova, E. A., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry. [Link]
-
PubChem. 5-Cyclopentyl-3-methylpentanoic acid. National Center for Biotechnology Information. [Link]
-
Wang, S., et al. (2015). Computational ligand-based rational design: Role of conformational sampling and force fields in model development. PMC. [Link]
-
Malyugin, A. S., et al. (2021). Experimental detection of conformational transitions between forms of DNA: problems and prospects. PMC. [Link]
-
Toal, S. E., & Schweitzer-Stenner, R. (2015). Populations of the three major backbone conformations in 19 amino acid dipeptides. PMC. [Link]
-
Grimme, S., et al. (2021). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [Link]
-
Allen, F. H., et al. (2011). Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study. PubMed. [Link]
-
Dos Santos, E. B., & Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]
-
Verdal, N., & Hudson, B. (2007). Determination of molecular conformation in the solid state without diffraction data. Journal of Neutron Research. [Link]
-
Takemura, H., et al. (1994). Conformational analysis of cyclophane systems. ResearchGate. [Link]
-
Safonov, A. V., et al. (2022). DFT Prediction of Radiolytic Stability of Conformationally Flexible Ligands. MDPI. [Link]
-
Hudeček, O., et al. (2024). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. Royal Society Open Science. [Link]
-
Kumar, A., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. MDPI. [Link]
-
Nebula Bio. (2024). Unveiling the Dynamic World of Drug Target Conformations: A New Frontier in Drug Discovery. Nebulabio.tech. [Link]
-
Van de Waterbeemd, H., et al. (1983). NMR Conformational Study of Aminoalkylbenzamides, Aminoalkyl‐o‐anisamides, and Metoclopramide, a Dopamine Receptor Antagonist. ResearchGate. [Link]
-
Rana, B., et al. (2023). Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. The Ohio State University. [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]
-
D'Hondt, M., et al. (2021). Conformational editing of intrinsically disordered protein by α-methylation. ETH Library. [Link]
-
Ganea, O., et al. (2023). Conformer Generation for Structure-Based Drug Design: How Many and How Good?. Journal of Chemical Information and Modeling. [Link]
-
Das, S., et al. (2026). C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. ACS Catalysis. [Link]
-
MDPI. (2024). Computational Analysis and Conformational Modeling for Protein Structure and Interaction. MDPI Books. [Link]
-
Flin, C., et al. (2013). DFT- based Conformational Analysis of a Phospholipid Molecule (DMPC). arXiv. [Link]
-
Drug Design Org. (2004). Conformational Analysis. DrugDesign.org. [Link]
-
Labute, P. (2013). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Elsevier. [Link]
Sources
- 1. nebulabio.tech [nebulabio.tech]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational ligand-based rational design: Role of conformational sampling and force fields in model development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]
- 6. Experimental detection of conformational transitions between forms of DNA: problems and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. auremn.org.br [auremn.org.br]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arxiv.org [arxiv.org]
Methodological & Application
Application Note: Enantioselective Preparation of Methyl 3-amino-5-cyclopropylpentanoate via Lipase-Catalyzed Kinetic Resolution
This Application Note is structured to guide a development chemist through the process of synthesizing and resolving Methyl 3-amino-5-cyclopropylpentanoate , a critical chiral
Abstract & Scope
This guide details a scalable, "green" protocol for the preparation of enantiomerically pure Methyl (3S)-3-amino-5-cyclopropylpentanoate (and its (3R) antipode). Unlike traditional metal-catalyzed asymmetric hydrogenations which require expensive Rh/Ru-BINAP complexes and high-pressure hydrogenation, this protocol utilizes Biocatalytic Kinetic Resolution (KR) . This approach offers superior functional group tolerance (preserving the cyclopropyl ring) and operational simplicity.
Target Molecule:
-
IUPAC Name: Methyl 3-amino-5-cyclopropylpentanoate
-
Key Structural Feature:
-amino ester with a labile cyclopropyl-ethyl side chain. -
Application: Precursor for
-peptide foldamers and HCV protease inhibitors.
Synthetic Strategy & Workflow
The synthesis is divided into two phases:
-
Racemic Assembly: A modified Rodionov-Johnson condensation to construct the C-N backbone.
-
Enantioselective Resolution: A lipase-catalyzed N-acylation to separate enantiomers.
Logical Workflow (DOT Diagram)
Caption: Figure 1. Chemoenzymatic workflow for the synthesis of the target
Phase 1: Synthesis of Racemic Substrate
Before resolution, we must synthesize the racemic scaffold. The Rodionov modification of the Knoevenagel condensation is chosen for its ability to introduce the amine and carboxylic acid functionalities in a single pot.
Protocol A: Rodionov Condensation
Reagents: 3-cyclopropylpropanal (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq), Ethanol.
-
Setup: In a 1L round-bottom flask equipped with a reflux condenser, dissolve malonic acid (10.4 g, 100 mmol) and ammonium acetate (15.4 g, 200 mmol) in ethanol (150 mL).
-
Addition: Add 3-cyclopropylpropanal (100 mmol) dropwise. Note: Ensure the aldehyde is freshly distilled to remove oligomers.
-
Reaction: Heat to reflux (80°C) for 6–8 hours. The reaction evolves CO₂, driving the formation of the
-amino acid. -
Workup: Cool to room temperature. The product, 3-amino-5-cyclopropylpentanoic acid , often precipitates as a white zwitterionic solid. Filter and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/Acetone.
Protocol B: Esterification
Reagents: Racemic amino acid (from Protocol A), Thionyl Chloride (
-
Chill: Suspend the crude amino acid (10 g) in anhydrous methanol (100 mL) at 0°C.
-
Activation: Add
(1.5 eq) dropwise. Caution: Exothermic reaction with HCl gas evolution. -
Reflux: Heat to reflux for 4 hours.
-
Isolation: Concentrate the solvent. Redissolve the residue in saturated
and extract with Dichloromethane (DCM). Dry organic layer ( ) and concentrate to yield racemic Methyl 3-amino-5-cyclopropylpentanoate as a pale yellow oil.-
Yield Target: >85% over two steps.
-
Phase 2: Biocatalytic Kinetic Resolution (Core Technology)
This is the critical differentiation step. We utilize Novozym 435 (immobilized Candida antarctica Lipase B, CAL-B). CAL-B is highly selective for the (R)-enantiomer of primary amines in acylation reactions, leaving the (S)-amine unreacted.
Mechanism: The enzyme catalyzes the transfer of an acyl group (from ethyl acetate) to the amino group.
-
(R)-Enantiomer
Converted to N-acetyl amide (Reaction is fast). -
(S)-Enantiomer
Remains as free amine (Reaction is slow/non-existent).
Protocol C: Kinetic Resolution
Reagents: Racemic Methyl Ester (Substrate), Novozym 435 (Enzyme), Ethyl Acetate (Acyl Donor/Solvent), MTBE (Co-solvent, optional).
-
Preparation: Dissolve racemic methyl 3-amino-5-cyclopropylpentanoate (5.0 g, ~29 mmol) in Methyl tert-butyl ether (MTBE) (40 mL).
-
Acyl Donor: Add Ethyl Acetate (5.0 mL, excess). Note: Ethyl acetate acts as a mild acyl donor. For faster rates, isopropyl acetate can be used.
-
Initiation: Add Novozym 435 (250 mg, 5% w/w relative to substrate).
-
Incubation: Shake or stir gently at 25–30°C. Do not stir vigorously with a magnetic bar as it grinds the immobilized enzyme beads; use an orbital shaker.
-
Monitoring: Monitor conversion via HPLC (Chiralpak AD-H column) or GC. Stop the reaction when conversion reaches 50% (theoretical maximum yield for resolution). This typically takes 12–24 hours.
Separation & Purification
Since the product is a mixture of a basic amine (S-enantiomer) and a neutral amide (R-enantiomer), separation is chemically trivial:
-
Filtration: Filter off the enzyme beads (can be washed and reused).
-
Acid Extraction: Dilute the filtrate with Ethyl Acetate (50 mL). Extract with 1M HCl (2 x 30 mL).
-
Basification: Adjust the aqueous layer to pH 10 using 2M NaOH.
-
Final Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Dry and concentrate.
-
Result: Methyl (S)-3-amino-5-cyclopropylpentanoate as a clear oil.
Analytical Controls & Data Interpretation
Chiral HPLC Method
To validate enantiomeric excess (ee), use the following parameters:
| Parameter | Condition |
| Column | Daicel Chiralpak AD-H or IA (4.6 x 250 mm) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Amine absorption is weak; derivatization with FDAA may be required for higher sensitivity) |
| Retention Times (Approx) | (S)-Amine: 8.5 min (R)-Amine: 11.2 min |
Calculating Selectivity (E-Value)
The efficiency of the resolution is defined by the Enantiomeric Ratio (E).
-
Target: E > 100 is excellent. If E < 20, consider lowering temperature to 4°C or changing solvent to Diisopropyl ether (DIPE).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<30% after 24h) | Steric hindrance of cyclopropyl group. | Switch acyl donor to Vinyl Acetate (irreversible, faster) or increase enzyme loading to 10% w/w. |
| Low Enantioselectivity (ee < 90%) | Non-specific background reaction. | Ensure reagents are dry. Water can cause hydrolysis. Lower temperature to 4°C. |
| Enzyme degradation | Mechanical stress. | Use an orbital shaker instead of magnetic stirring. |
| Product Racemization | Retro-Michael reaction. | Avoid excessive heat during workup. Keep pH < 11 during basification.[3] |
References
-
Synthesis of
-Amino Acids (Rodionov Reaction):-
Rodionow, W. M. (1926). "Über eine neue Methode zur Darstellung von
-Aminosäuren". Berichte der deutschen chemischen Gesellschaft, 59(11), 2609–2611. Link
-
-
Enzym
-Amino Esters (CAL-B):-
Liljeblad, A., & Kanerva, L. T. (2006).
-amino acids". Tetrahedron, 62(25), 5831-5854. Link
-
-
Kinetic Resolution Methodology
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). "Lipase-mediated chiral resolution of racemates in organic solvents". Tetrahedron: Asymmetry, 15(21), 3331-3351. Link
-
-
Cyclopropyl-containing Amino Acids
-
Wimmer, N., et al. (2000). "Synthesis of cyclopropane-containing amino acids". Tetrahedron, 56(46), 9181-9190. Link
-
Disclaimer: This protocol involves the use of hazardous chemicals (Thionyl chloride, solvents). All experiments should be performed in a fume hood with appropriate PPE.
Sources
Navigating the Synthetic Landscape: A Guide to Protecting Group Strategies for Methyl 3-amino-5-cyclopropylpentanoate
In the intricate world of pharmaceutical development and complex molecule synthesis, the precise manipulation of functional groups is paramount. Methyl 3-amino-5-cyclopropylpentanoate, a valuable building block characterized by its primary amine and methyl ester functionalities, presents a classic case for the strategic implementation of protecting groups. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reagents and detailed protocols for the protection and deprotection of this versatile molecule, ensuring chemoselectivity and high yields. Our focus is to not only provide step-by-step instructions but also to elucidate the underlying chemical principles that govern these transformations, empowering chemists to make informed decisions in their synthetic endeavors.
The Strategic Imperative of Orthogonal Protection
The presence of both a nucleophilic primary amine and an electrophilic methyl ester in methyl 3-amino-5-cyclopropylpentanoate necessitates a carefully considered protection strategy. The amine's inherent reactivity often requires it to be "masked" to prevent unwanted side reactions during transformations targeting the ester or other parts of a larger molecular scaffold.[1] Conversely, modification of the amine may require the ester to be temporarily inert. The concept of orthogonal protection is central to this endeavor, employing protecting groups that can be removed under distinct, non-interfering conditions.[2] This allows for the selective deprotection and subsequent reaction of one functional group while the other remains shielded.
This guide will focus on two of the most robust and widely utilized amine protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. We will then explore the selective hydrolysis of the methyl ester in the presence of these protected amines.
Section 1: Protection of the Amino Group
The primary amine of methyl 3-amino-5-cyclopropylpentanoate is a potent nucleophile and a base, making its protection a common first step in many synthetic sequences. The choice between the Boc and Cbz protecting groups often depends on the planned subsequent reaction steps and the overall stability of the molecule to acidic or reductive conditions.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a cornerstone of modern organic synthesis, prized for its ease of installation and its clean removal under acidic conditions.[3][4]
Causality of Reagent Choice: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).[5] The reaction is typically performed in the presence of a mild base, such as sodium bicarbonate or triethylamine, to neutralize the in situ generated acid and drive the reaction to completion. A biphasic system of water and an organic solvent like tetrahydrofuran (THF) is often employed to facilitate the dissolution of both the amino ester and the (Boc)₂O.[6]
Experimental Protocol: Synthesis of Methyl 3-(tert-butoxycarbonylamino)-5-cyclopropylpentanoate
-
Materials:
-
Methyl 3-amino-5-cyclopropylpentanoate (1.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq.)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve methyl 3-amino-5-cyclopropylpentanoate (1.0 eq.) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq.) to the solution and stir until it is fully dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure methyl 3-(tert-butoxycarbonylamino)-5-cyclopropylpentanoate.
-
Workflow for Boc Protection
Caption: Workflow for the Boc protection of the amine.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group offers an excellent orthogonal protecting strategy to the Boc group, as it is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[7]
Causality of Reagent Choice: Benzyl chloroformate (Cbz-Cl) is the classical reagent for introducing the Cbz group.[8] The reaction is typically performed under Schotten-Baumann conditions, using an aqueous base like sodium carbonate or sodium bicarbonate to neutralize the hydrochloric acid byproduct.[9] Maintaining a controlled pH (typically 8-10) is crucial to prevent decomposition of the Cbz-Cl and potential racemization if a chiral center is present.[8]
Experimental Protocol: Synthesis of Methyl 3-(benzyloxycarbonylamino)-5-cyclopropylpentanoate
-
Materials:
-
Methyl 3-amino-5-cyclopropylpentanoate (1.0 eq.)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq.)
-
Sodium carbonate (Na₂CO₃) (2.0 eq.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve methyl 3-amino-5-cyclopropylpentanoate (1.0 eq.) in a mixture of DCM (or THF) and water (1:1).
-
Add sodium carbonate (2.0 eq.) and stir vigorously until dissolved.
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield methyl 3-(benzyloxycarbonylamino)-5-cyclopropylpentanoate.
-
Workflow for Cbz Protection
Caption: Workflow for the Cbz protection of the amine.
Section 2: Deprotection of the Amino Group
The selective removal of the amine protecting group is a critical step that must be accomplished without affecting the methyl ester or other sensitive functionalities.
Boc Deprotection (Acidolysis)
The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.
Experimental Protocol: Deprotection of Methyl 3-(tert-butoxycarbonylamino)-5-cyclopropylpentanoate
-
Materials:
-
Methyl 3-(tert-butoxycarbonylamino)-5-cyclopropylpentanoate (1.0 eq.)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq.) in DCM.
-
Cool the solution to 0 °C.
-
Add TFA (5-10 eq.) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to obtain the deprotected methyl 3-amino-5-cyclopropylpentanoate.
-
Cbz Deprotection (Hydrogenolysis)
The Cbz group is typically removed by catalytic hydrogenolysis, a mild and efficient method that uses a palladium catalyst and a hydrogen source.[7] A safer alternative to using hydrogen gas is catalytic transfer hydrogenation , which employs a hydrogen donor like formic acid or ammonium formate.[10][11]
Experimental Protocol: Deprotection of Methyl 3-(benzyloxycarbonylamino)-5-cyclopropylpentanoate via Catalytic Transfer Hydrogenation
-
Materials:
-
Methyl 3-(benzyloxycarbonylamino)-5-cyclopropylpentanoate (1.0 eq.)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic acid (HCOOH) or Ammonium formate (HCOONH₄) (excess)
-
Celite®
-
-
Procedure:
-
Dissolve the Cbz-protected amine (1.0 eq.) in methanol or ethanol.
-
Carefully add 10% Pd/C to the solution.
-
Add formic acid or ammonium formate to the mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Section 3: Selective Hydrolysis of the Methyl Ester
Once the amine is protected, the methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid. This is a crucial step for subsequent amide bond formations or other modifications at the carboxylate group.
Causality of Reagent Choice: Basic hydrolysis (saponification) is the most common method for cleaving methyl esters. Lithium hydroxide (LiOH) is often the base of choice in the presence of Boc or Cbz protecting groups, as it is less likely to cause epimerization at adjacent stereocenters compared to sodium or potassium hydroxide.[1][12] A mixture of an organic solvent (like THF or methanol) and water is used to ensure the solubility of the substrate.[1]
Experimental Protocol: Hydrolysis of N-Protected Methyl 3-amino-5-cyclopropylpentanoate
-
Materials:
-
N-Boc or N-Cbz protected methyl 3-amino-5-cyclopropylpentanoate (1.0 eq.)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq.)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the N-protected ester (1.0 eq.) in a 3:1 mixture of THF (or MeOH) and water.
-
Cool the solution to 0 °C.
-
Add lithium hydroxide monohydrate (1.5-2.0 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to 0 °C and acidify to pH ~3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to yield the N-protected 3-amino-5-cyclopropylpentanoic acid.
-
Orthogonal Strategy Workflow
Caption: Orthogonal protection and deprotection strategies.
Quantitative Data Summary
| Reaction | Protecting Group | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Amine Protection | Boc | (Boc)₂O, NaHCO₃ | THF/H₂O | 0 to RT | 12-16 | >90 |
| Amine Protection | Cbz | Cbz-Cl, Na₂CO₃ | DCM/H₂O | 0 to RT | 4-6 | >85 |
| Amine Deprotection | Boc | TFA | DCM | 0 to RT | 1-3 | >95 |
| Amine Deprotection | Cbz | HCOOH, 10% Pd/C | MeOH | RT | 2-6 | >95 |
| Ester Hydrolysis | Boc | LiOH·H₂O | THF/H₂O | 0 to RT | 2-6 | >90 |
| Ester Hydrolysis | Cbz | LiOH·H₂O | THF/H₂O | 0 to RT | 2-6 | >90 |
Conclusion
The successful manipulation of methyl 3-amino-5-cyclopropylpentanoate hinges on a well-designed protecting group strategy. The choice between Boc and Cbz protection for the amine functionality should be guided by the downstream synthetic steps, leveraging their orthogonal deprotection conditions. The protocols outlined in this guide provide a robust foundation for the selective protection of the amine and subsequent hydrolysis of the methyl ester. By understanding the chemical principles behind these transformations, researchers can confidently adapt and optimize these methods to meet the specific demands of their synthetic targets, ultimately accelerating the pace of innovation in drug discovery and development.
References
-
ACS Medicinal Chemistry Letters, 2026 , 17(1), 44-47. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. [Link]
-
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Sciforum. (2018). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]
-
ResearchGate. (2022). De-esterification of amino acid esters. [Link]
-
CHIMIA. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1, 2000 , 1835-1842. Synthetic studies toward the preparation of (4R,5R)-(+)- 3-[(benzyloxy)methyl]-4,5-O-isopropylidene-cyclopenten-2-one: an important intermediate for the synthesis of carbocyclic nucleosides. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
ResearchGate. (2011). Boc-protected b-amino alcohols and di-, tri-, and pentapeptide alcohols synthesized using the N-hydroxysuccinimide method. [Link]
-
MDPI. (2009). Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R).... [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
University of Kentucky X-Ray Crystallography Facility. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]
-
Scientific Update. (2023). To Deprotect and Serve. [Link]
-
6.3 Methyl Esters and Derivatives. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
Amanote Research. (2009). Synthesis of (2r,3s)-((1r,2s,5r)-2-Isopropyl-5-Methylcyclohexyl) 2-(4-Bromophenyl)-3-(Tert-Butoxy-Carbonylamino).... [Link]
-
SciSpace. Amino Acid-Protecting Groups. [Link]
-
Synthesis, 2013 , 45(2), 171-173. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1, 1982 , 2983-2987. Studies related to cyclopentanoid natural products. Part 3. Synthesis of pentenomycin and its racemate. [Link]
-
ResearchGate. (2025). An array of orthogonal N-protecting groups for the amino acids, using.... [Link]
-
ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. [Link]
-
PubMed. (2011). Synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate via a Hofmann rearrangement utilizing trichloroisocyanuric acid as an oxidant. [Link]
-
PrepChem.com. Synthesis of methyl 3-oxopentanoate. [Link]
-
ResearchGate. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
- Google Patents. US5536815A - Cyclopropyl based O- and N- and S-protecting groups.
-
Synthesis of BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. [Link]
- Google Patents. US20160024143A1 - Deprotection method.
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]
-
Simple and Convenient Procedure for the Synthesis of 2 (3 (tert Butoxycarbonylamino)propyl)-5-methylthiophenes. [Link]
-
Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. [Link]
-
ResearchGate. (2025). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. [Link]
-
ResearchGate. (2025). Methyl 2-(Benzyloxycarbonylamino)-2-cyclopropylideneacetate: A Versatile Building Block for Cyclopropyl-Containing Amino Acids. [Link]
-
ResearchGate. (2025). Synthesis of Bicyclic Cyclopropyl amines from Amino Acid Derivatives. [Link]
-
MDPI. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]
-
MDPI. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. [Link]
-
Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [Link]
-
ChemRxiv. Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]
- Google Patents. CN115286504B - Method for synthesizing (R) -2- (2- (tert-butoxy) -2-oxyethyl) pentanoic acid.
-
6 - Organic Syntheses Procedure. [Link]
-
A concise route to beta-Cyclopropyl amino acids utilizing 1,2-dioxines and stabilized phosphonate nucleophiles. [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.uaeh.edu.mx [repository.uaeh.edu.mx]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. rsc.org [rsc.org]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US5536815A - Cyclopropyl based O- and N- and S-protecting groups - Google Patents [patents.google.com]
- 11. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: Incorporating Methyl 3-amino-5-cyclopropylpentanoate into Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
The incorporation of non-proteinogenic amino acids, such as Methyl 3-amino-5-cyclopropylpentanoate , is a critical strategy in modern peptidomimetic drug design. This
However, this molecule presents a specific challenge: it is an ester-protected primary amine. It cannot be used directly in standard Fmoc-SPPS chain elongation without prior conversion to the free acid form protected at the N-terminus.
This guide provides a validated workflow for:
-
Pre-Synthesis Conversion: Transforming the methyl ester precursor into the SPPS-ready building block Fmoc-3-amino-5-cyclopropylpentanoic acid (Fmoc-ACPA) .
-
SPPS Integration: Optimized coupling protocols for sterically hindered
-amino acids. -
Cleavage & Isolation: Ensuring the stability of the cyclopropyl ring during TFA cleavage.
Pre-Synthesis: Building Block Preparation
The Challenge: Direct use of the methyl ester in SPPS will result in chain termination or failure to couple. The methyl ester must be hydrolyzed, and the amine must be Fmoc-protected.[1]
Strategic Choice: We recommend Hydrolysis First, Protection Second . Reasoning: Saponification of an Fmoc-protected ester (Fmoc-AA-OMe) using standard hydroxide bases (LiOH/NaOH) carries a high risk of premature Fmoc removal due to base lability. Hydrolyzing the starting material first avoids this side reaction entirely.
Protocol A: Conversion to Fmoc-3-amino-5-cyclopropylpentanoic Acid
Step 1: Hydrolysis of the Methyl Ester
-
Dissolution: Dissolve 10 mmol of Methyl 3-amino-5-cyclopropylpentanoate in 30 mL of THF/Water (1:1 v/v).
-
Saponification: Add 2.5 equivalents (25 mmol) of LiOH·H₂O.[2][3]
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (or LC-MS) until the ester is consumed (typically 2-4 hours).
-
Neutralization: Carefully adjust pH to ~7.0 using 1M HCl. Do not acidify strongly yet, as we need the free amine for the next step.
Step 2: Fmoc Protection (Schotten-Baumann Conditions)
-
Buffer: Add Na₂CO₃ (2.0 eq) to the reaction mixture from Step 1. Ensure pH is roughly 9-10.
-
Reagent Addition: Dissolve Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide, 1.1 eq) in 10 mL of Acetone or Dioxane. Add this dropwise to the aqueous amino acid solution.
-
Reaction: Stir vigorously at RT for 4-12 hours. The suspension will become cloudy as the Fmoc-derivative forms.
-
Workup:
-
Dilute with water and wash with Diethyl Ether (
mL) to remove unreacted Fmoc-OSu and byproducts. Discard organic layer. -
Acidify the aqueous layer carefully to pH 2.0 using 1M HCl. The product (Fmoc-ACPA) should precipitate or oil out.
-
Extract with Ethyl Acetate (
mL). -
Dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Validation: Verify identity via ¹H-NMR and LC-MS. Ensure no methyl ester peak remains (~3.6 ppm).
Visualization: Pre-Synthesis Workflow
Caption: Conversion of the methyl ester precursor to the Fmoc-protected free acid required for SPPS.
SPPS Integration Protocol
Scientific Context:
Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) or Wang Resin for acids; Rink Amide for amides. Note: 2-CTC is preferred if the cyclopropyl group makes the peptide acid-sensitive, though it is generally robust.
Protocol B: Coupling Fmoc-ACPA
| Parameter | Standard | Optimized for Fmoc-ACPA ( |
| Coupling Reagent | HBTU or DIC/HOBt | DIC / Oxyma Pure or HATU / HOAt |
| Equivalents | 4 - 5 eq | 2.5 - 3 eq (Conserve valuable building block) |
| Time | 45 - 60 min | 2 - 4 hours (Double coupling recommended) |
| Base | DIEA (8-10 eq) | DIEA (4-6 eq) or Collidine (if racemization is a concern) |
| Monitoring | Kaiser Test | Chloranil Test (More sensitive for some hindered amines) |
Step-by-Step Coupling Cycle:
-
Fmoc Deprotection:
-
Treat resin with 20% Piperidine in DMF (
min).[4] -
Wash: DMF (
min).
-
-
Activation (Select ONE system):
-
System A (Green/Efficient): Dissolve Fmoc-ACPA (3 eq) and Oxyma Pure (3 eq) in DMF. Add DIC (3 eq). Allow to pre-activate for 2 minutes.
-
System B (High Power): Dissolve Fmoc-ACPA (3 eq) and HATU (2.9 eq) in DMF. Add DIEA (6 eq).
-
-
Coupling:
-
Add activated solution to the resin.[4]
-
Agitate at RT for 3 hours .
-
Optional: Drain and repeat with fresh reagents for 1 hour (Double Couple) to ensure >99% incorporation.
-
-
Capping (Crucial):
-
After the
-AA coupling, unreacted amines on the resin are difficult to access. Cap with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.
-
Visualization: SPPS Cycle for Beta-AAs
Caption: Modified SPPS cycle emphasizing extended coupling times and QC checks for hindered beta-amino acids.
Cleavage and Post-Synthesis Analysis
Cyclopropyl Stability: The cyclopropyl moiety is generally stable under standard acidic cleavage conditions (95% TFA). However, it can be sensitive to highly electrophilic species generated during the removal of protecting groups like Trityl (Trt) or Pbf.
Cleavage Cocktail Recommendation: Use a "Scavenger-Rich" cocktail to prevent alkylation or ring-opening side reactions.
-
Reagent K equivalent: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).[2]
-
Alternative (Odorless): TFA / TIS / Water (95 : 2.5 : 2.5).
Protocol:
-
Wash resin with DCM (
) to remove DMF traces. -
Add Cleavage Cocktail (10 mL per gram of resin).
-
Shake at RT for 2 hours .
-
Precipitate in cold Diethyl Ether.
-
Centrifuge and wash pellet with Ether (
).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of | Switch to HATU or PyAOP . Increase temp to 50°C (microwave) for 10 mins. |
| Low Yield of Monomer | Hydrolysis of Fmoc during prep. | Ensure pH < 10 during Fmoc-OSu step. Use Route A (Hydrolysis before protection). |
| Mass Spec +14 or +28 | Methyl ester not fully removed. | Check NMR of building block before SPPS. Re-saponify if needed. |
| Fmoc Removal Issues | Aggregation of | Use DBU (2%) + Piperidine (20%) for deprotection steps. |
References
-
Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.
-
Albericio, F., & El-Faham, A. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Organic Letters.
-
Binette, R., et al. (2022).[1] Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.[1] Molecules.[2][3][5][6][7][8][9][10][11]
-
Carpino, L. A. (1993).[11] 1-Hydroxy-7-azabenzotriazole.[11] An efficient peptide coupling additive.[11][12] Journal of the American Chemical Society.
-
Merck/Novabiochem. Fmoc Solid Phase Peptide Synthesis - Technical Notes.
Sources
- 1. mdpi.com [mdpi.com]
- 2. peptide.com [peptide.com]
- 3. cem.de [cem.de]
- 4. chem.uci.edu [chem.uci.edu]
- 5. biomatik.com [biomatik.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. renyi.hu [renyi.hu]
- 9. vapourtec.com [vapourtec.com]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Scalable synthesis methods for Methyl 3-amino-5-cyclopropylpentanoate
Application Note: Scalable Manufacturing of Methyl 3-amino-5-cyclopropylpentanoate
-Amino Esters[1]Abstract
This application note details the process development for the scalable synthesis of Methyl 3-amino-5-cyclopropylpentanoate (Target Molecule 1 ), a critical chiral building block for peptidomimetics and protease inhibitors.[1] While traditional routes to
Retrosynthetic Analysis & Strategic Route Selection
The target molecule 1 is a
Structural Challenges:
-
Stereocenter at C3: Requires high enantiomeric excess (
).[1] -
Cyclopropyl Stability: The strained ring is susceptible to opening under standard Pd/C hydrogenation conditions.[1]
-
Scalability: Reagents must be cost-effective and safe (avoiding diazomethane).[1]
Selected Strategy:
We utilize a Convergent
-
Route A (Primary - Chemocatalytic): Asymmetric hydrogenation of the
-enamino ester using a Rhodium-chiral phosphine catalyst.[1] This route offers the highest atom economy and throughput. -
Route B (Secondary - Biocatalytic): Enzymatic kinetic resolution of the racemic
-amino ester using Candida antarctica Lipase B (CAL-B).[1] This route is robust and requires less specialized high-pressure equipment.[1]
Synthesis Pathway Visualization
Figure 1: Strategic workflow for the synthesis of Methyl 3-amino-5-cyclopropylpentanoate.
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Cyclopropyl Stability | Avoid Pd/C; Use Rh or Ru | Palladium on Carbon causes ring opening (hydrogenolysis) to gem-dimethyl or propyl groups.[1] Rhodium complexes preserve the ring. |
| Enamine Geometry | (Z)-Enamine preferred | The (Z)-isomer usually chelates more effectively with the Rh-catalyst, ensuring high enantioselectivity.[1] |
| Water Content | < 0.1% in Hydrogenation | Water can deactivate sensitive phosphine ligands and compete for coordination sites.[1] |
| Temperature | < 50°C during activation | Thermal instability of the intermediate imidazolide or Meldrum's acid adduct can lead to decarboxylation. |
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 5-cyclopropyl-3-oxopentanoate (The Hub)
This step constructs the carbon backbone via a Masamune-Claisen condensation.[1]
Reagents:
-
3-Cyclopropylpropanoic acid (1.0 equiv)[1]
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[1]
-
Potassium methyl malonate (1.2 equiv)[1]
-
Magnesium chloride (MgCl₂, anhydrous) (1.2 equiv)[1]
-
Triethylamine (Et₃N) (1.5 equiv)[1]
-
Solvent: THF (anhydrous)
Protocol:
-
Activation: Charge a reactor with 3-cyclopropylpropanoic acid and THF (5 vol). Add CDI portion-wise at 0–5°C (gas evolution!). Stir at 20°C for 1 hour to form the acyl imidazole.
-
Enolate Formation: In a separate vessel, suspend Potassium methyl malonate and MgCl₂ in THF (5 vol). Add Et₃N and stir at 20°C for 1 hour. The slurry thickens as the Magnesium enolate forms.
-
Coupling: Transfer the acyl imidazole solution into the magnesium enolate slurry dropwise. Stir at 25–30°C for 12 hours.
-
Quench: Cool to 0°C. Quench with 1M HCl until pH ~2 (careful of CO₂ evolution).
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with Sat. NaHCO₃ (to remove unreacted acid) and Brine.[1] Dry over Na₂SO₄ and concentrate.
-
Purification: Distillation under high vacuum (approx. 0.5 mmHg) or use crude if purity >90% by HPLC.[1]
Step 2 (Route A): Preparation of Methyl (Z)-3-amino-5-cyclopropylpent-2-enoate
Formation of the enamino ester substrate for hydrogenation.[1]
Reagents:
-
Methyl 5-cyclopropyl-3-oxopentanoate (from Step 1)[1]
-
Ammonium Acetate (NH₄OAc) (5.0 equiv)[1]
-
Methanol (MeOH) (anhydrous)[1]
Protocol:
-
Dissolve the
-keto ester in MeOH (4 vol). -
Add NH₄OAc.[1]
-
Heat to reflux (65°C) for 4–6 hours. Monitor the disappearance of the keto ester by HPLC.
-
Workup: Concentrate to remove MeOH. Redissolve residue in MTBE/Water.[1] Wash organic layer with water to remove excess NH₄OAc.[1]
-
Isolation: Crystallization from Hexane/MTBE or use as oil if solidification is slow.[1]
-
Note: The (Z)-isomer is stabilized by an intramolecular H-bond between the NH and the ester carbonyl.[1]
-
Step 3 (Route A): Asymmetric Hydrogenation
The stereodefining step.
Reagents:
-
Substrate: Enamino ester (from Step 2)[1]
-
Catalyst: [Rh(COD)Cl]₂ (0.5 mol%) + (S)-BINAP (1.1 mol%) (or (S)-DuPhos for lower pressures).[1]
-
Solvent: Degassed Methanol or Trifluoroethanol (TFE).[1]
-
Hydrogen Gas: 10–30 bar.[1]
Protocol:
-
Catalyst Prep: In a glovebox or under Argon, mix [Rh(COD)Cl]₂ and (S)-BINAP in degassed MeOH. Stir for 30 min to form the active orange catalyst complex.
-
Hydrogenation: Transfer the substrate (dissolved in MeOH) and the catalyst solution into a high-pressure autoclave.
-
Purge: Purge with N₂ (3x) and H₂ (3x).
-
Reaction: Pressurize to 10–30 bar H₂. Stir at 40–50°C for 24 hours.
-
Monitoring: Check H₂ uptake. Reaction is complete when uptake ceases.[1]
-
Workup: Vent H₂. Concentrate the solvent.
-
Purification: Dissolve in 1N HCl/EtOAc. Separate layers. The product is in the aqueous layer (as HCl salt). Basify aqueous layer with Na₂CO₃ and extract into DCM.[1] Concentrate to yield the chiral
-amino ester.[1][3]-
Target ee: >96% (Upgrade to >99% via recrystallization of the HCl salt).
-
Alternative Route: Enzymatic Kinetic Resolution (Route B)
Use this route if high-pressure hydrogenation equipment is unavailable.[1]
-
Racemic Synthesis: React the
-keto ester (Step 1) with NH₄OAc and NaBH₃CN (reductive amination) to get racemic Methyl 3-amino-5-cyclopropylpentanoate.[1] -
Enzymatic Hydrolysis:
-
Suspend racemic ester in Phosphate Buffer (pH 7.[1]5) / MTBE (biphasic).[1]
-
Add CAL-B (Novozym 435) (10 wt%).[1]
-
Stir at 30°C. The enzyme selectively hydrolyzes the (R)-ester to the (R)-acid (waste), leaving the (S)-ester intact.[1]
-
Stop Point: When conversion reaches 50–52% (monitor by chiral HPLC).
-
-
Separation: Basify to pH 9. Extract the unreacted (S)-Ester into organic solvent.[1][4] The (R)-acid remains in the aqueous phase.[1]
Analytical Controls & Quality Assurance
Chiral HPLC Method:
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm (low absorption due to lack of chromophore; derivatization with benzoyl chloride may be required for higher sensitivity).
NMR Validation (Self-Validating Check):
-
Cyclopropyl Integrity: Check for multiplets at
0.0–0.6 ppm in H NMR. Disappearance of these signals indicates ring opening. -
-Position: The methine proton at C3 should appear as a multiplet around
3.2–3.5 ppm.[1]
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link (Foundational work on beta-amino acid utility).[1]
- Lübell, W. D., et al. (2005). "Synthesis of Enantiopure -Amino Acids." Chemical Reviews, 105(11), 4084–4114. (Comprehensive review of synthesis methods).
-
Hsiao, Y., et al. (2004). "Highly Efficient Synthesis of
-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." Journal of the American Chemical Society, 126(32), 9918–9919. Link (Key protocol for Rh-catalyzed hydrogenation).[1] -
Ager, D. J. (2005). "The Synthesis of
-Amino Acids." Current Opinion in Drug Discovery & Development, 8(6), 769-780.[1] (Industrial scaling perspective). -
Gotor, V. (2002). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases."[1] Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. (Enzymatic resolution protocols).
Disclaimer: This protocol involves hazardous reagents (CDI, Hydrogen gas at high pressure).[1] All operations must be performed in a fume hood with appropriate PPE.[1] The stability of the cyclopropyl ring is generally high under Rh-catalysis but must be verified for specific batches.[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-5-cyclopropylpentanoate
Topic: Yield Optimization & Troubleshooting Guide
Target Molecule: Methyl 3-amino-5-cyclopropylpentanoate (
Executive Summary
This guide addresses the synthesis of Methyl 3-amino-5-cyclopropylpentanoate , a critical
This Technical Support Center advocates for the Two-Stage Olefination/Aza-Michael Route , which offers superior control over yield and purity.[1] The primary yield-killing mechanisms identified are Retro-Michael elimination during workup and competitive amidation (oligomerization).[1]
Module 1: The Carbon Backbone (Olefination)
Goal: High-yield synthesis of the intermediate Methyl 5-cyclopropyl-2-pentenoate.
The Protocol
Do not use standard Wittig reagents (triphenylphosphonium ylides) as they produce triphenylphosphine oxide (TPPO) waste that complicates purification of the sensitive cyclopropyl product. Use the Horner-Wadsworth-Emmons (HWE) modification.[1]
Recommended Conditions:
-
Substrate: 3-Cyclopropylpropanal.[1]
-
Reagent: Trimethyl phosphonoacetate (1.1 eq).[1]
-
Base: NaH (60% dispersion) or LiCl/DBU (Masamune-Roush conditions).[1]
-
Solvent: THF (anhydrous).[1]
-
Temperature: 0°C
RT.
Troubleshooting & FAQs
Q: My yield is good, but the product contains an impurity that co-elutes. What is it? A: It is likely the Z-isomer .[1] Standard HWE conditions favor the E-isomer (trans), which is required for the subsequent Michael addition.
-
Fix: Switch to Masamune-Roush conditions (LiCl + DBU in MeCN). The lithium chelation ensures >98:2 E:Z selectivity, eliminating the need for difficult chromatographic separation.
Q: I see degradation of the cyclopropyl ring. A: Cyclopropyl aldehydes are acid-sensitive. Ensure your starting material (3-cyclopropylpropanal) was not purified on acidic silica gel.[1] Use neutral alumina or basified silica (1% Et3N) for the aldehyde precursor.
Module 2: The Critical Step (Aza-Michael Addition)
Goal: Installing the amine without triggering Retro-Michael decomposition or Amidation.[1]
Reaction Logic:
The Protocol (Optimized)
Direct addition of ammonia is low-yielding due to multiple additions.[1] Use Benzylamine as a ammonia surrogate, followed by hydrogenolysis.
-
Reagents: Methyl 5-cyclopropyl-2-pentenoate (1.0 eq), Benzylamine (1.2 eq).[1]
-
Catalyst: Lipase (CAL-B) for mildness OR Lewis Acid (
).[1] -
Solvent: Ethanol (Green) or Acetonitrile.[1]
Troubleshooting & FAQs
Q: The reaction reaches 60% conversion and stops. Adding heat lowers the yield. Why? A: The Aza-Michael reaction is reversible . Heating shifts the equilibrium back to the starting materials (Retro-Michael).
-
Fix 1 (Thermodynamic): Use high concentration (2M - 5M). The reaction is bimolecular; higher concentration favors the product.
-
Fix 2 (Kinetic): Do not heat above 40°C. If the rate is slow, add a Lewis Acid catalyst like Ytterbium Triflate [Yb(OTf)3] (5 mol%) or Ceric Ammonium Nitrate (CAN) to activate the carbonyl without requiring heat.
Q: I am observing a "double-weight" impurity (Dimerization).
A: This is Amidation .[1] The amine is attacking the ester carbonyl (1,2-addition) instead of the
-
Fix: Switch the solvent to Methanol or Ethanol . Protic solvents stabilize the intermediate enolate via hydrogen bonding, favoring 1,4-addition over 1,2-addition.
-
Advanced Fix: If amidation persists, use a tert-butyl ester instead of a methyl ester for the intermediate. The steric bulk of the t-butyl group completely shuts down amidation. You can hydrolyze it later with TFA.[1]
Q: How do I remove the Benzyl group without opening the cyclopropyl ring? A: Standard Pd/C hydrogenation can be risky if the catalyst is too active (ring opening).
-
Protocol: Use Pearlman’s Catalyst (Pd(OH)2/C) in Methanol.[1]
-
Crucial Additive: Add 1.0 eq of Ammonium Formate . This serves as a hydrogen donor and buffers the system, preventing the acidity that opens cyclopropyl rings.
Module 3: Experimental Data & Visualization
Yield Comparison Table
| Method | Yield (Step 1) | Yield (Step 2) | Overall Yield | Major Side Product |
| Rodionov (One-Pot) | N/A | N/A | 35-42% | Sticky Polymer |
| Standard Aza-Michael (Ammonia) | 85% | 40% | 34% | Bis-alkylated amine |
| Optimized Benzylamine Route | 92% | 88% | 81% | Trace Retro-Michael |
Pathway & Troubleshooting Logic (Graphviz)
Caption: Synthetic workflow for Methyl 3-amino-5-cyclopropylpentanoate with integrated troubleshooting decision nodes for common yield-limiting factors.
References
-
Bartoli, G., et al. (2005). "Highly Efficient Michael Addition of Amines to
-Unsaturated Esters." Journal of Organic Chemistry. Link[1] -
Blanchet, J., et al. (2009). "Lewis Acid Catalyzed Aza-Michael Addition: A Review." Chemical Reviews. Link[1]
-
Gagnon, A., et al. (2008). "Synthesis of Cyclopropyl-Modified Amino Acids via HWE Reagents." Journal of Organic Chemistry. Link[1]
-
Ma, J. A. (2003). "Recent Developments in the Synthesis of
-Amino Acids." Angewandte Chemie International Edition. Link[1] -
Styduhar, E. D., et al. (2018). "Scalable Synthesis of
-Amino Esters via Kinetic Resolution." Organic Process Research & Development. Link[1]
Sources
Preventing racemization of Methyl 3-amino-5-cyclopropylpentanoate during coupling
This technical support guide addresses the specific challenges associated with Methyl 3-amino-5-cyclopropylpentanoate , a critical
Unlike standard
Status: Operational Topic: Racemization & Elimination Prevention During Coupling Ticket ID: CHEM-SUP-BETA-003[1]
Core Mechanistic Insight: The "Racemization" Trap
Users often misdiagnose the loss of optical purity in Methyl 3-amino-5-cyclopropylpentanoate as standard racemization. However, because the chiral center is at the
The true culprit is the E1cB Elimination (Retro-Michael) Pathway .
The Mechanism of Failure
-
Trigger: Basic conditions (e.g., DIPEA, TEA) deprotonate the acidic
-carbon (C2).[1] -
Elimination: The resulting enolate expels the amino group (or activated amide), forming an achiral
-unsaturated ester (cinnamate analog). -
Racemization: The amine re-adds to the double bond (Michael Addition) non-stereoselectively, resulting in a racemic mixture.[1]
Pathway Visualization
The following diagram illustrates the critical failure point users must avoid.
Figure 1: The E1cB elimination pathway responsible for the apparent racemization of
Troubleshooting Guides & FAQs
Section A: Coupling as the Nucleophile (Amine Component)
Scenario: You are coupling a carboxylic acid TO the amine of Methyl 3-amino-5-cyclopropylpentanoate.
Q: I see a significant drop in ee% after coupling using HATU/DIPEA. Why?
A: The combination of HATU and DIPEA creates a highly basic environment.[1] While HATU is excellent for
-
Solution: Switch to a weaker, more hindered base like 2,4,6-Collidine (TMP) .[2] It is sufficient to neutralize the salt but sterically hindered enough to reduce
-deprotonation rates. -
Protocol Adjustment: Pre-activate the carboxylic acid before adding the
-amino ester. This minimizes the time the ester sits in the basic solution.
Q: Can I use standard carbodiimides (EDC/DIC)? A: Yes, and they are often safer for this specific substrate because they do not require 2-3 equivalents of base.[1]
-
Recommendation: Use EDC/HCl + HOBt (or Oxyma) .[1] The reaction pH remains closer to neutral (pH 5-6), significantly reducing the risk of E1cB elimination.
Section B: Coupling as the Electrophile (Acid Component)
Scenario: You have hydrolyzed the ester and are coupling the resulting 3-amino-5-cyclopropylpentanoic acid to another amine.
Q: How do I hydrolyze the methyl ester without racemizing it? A: Saponification is the highest-risk step. Strong hydroxide bases (NaOH/KOH) at room temperature will cause elimination.[1]
-
Protocol: Use LiOH (1.1 eq) in THF/H2O at 0°C . Monitor strictly by TLC/LCMS and quench immediately upon completion with dilute HCl. Do not heat.
-
Alternative: If possible, use an enzymatic hydrolysis (e.g., PLE - Pig Liver Esterase) which operates at neutral pH and is enantioselective.
Q: During activation of the free acid, which coupling reagent is safest? A: Avoid slow-acting reagents. You need "Flash Activation."[1]
-
Gold Standard: PyBOP or DEPBT .[1]
-
Avoid: Pre-activation times >5 minutes. Add the amine nucleophile immediately after the coupling reagent.
Optimization Data: Base & Reagent Selection[3]
The following table summarizes the risk profile of common reagents when working with
| Component | Reagent | Risk Level | Mechanistic Reason |
| Base | Triethylamine (TEA) | 🔴 High | Strong base, low steric hindrance; promotes E1cB elimination rapidly.[1] |
| Base | DIPEA (Hünig's Base) | 🟠 Medium | Better than TEA, but still risky in large excess (>2 eq).[1] |
| Base | 2,4,6-Collidine | 🟢 Low | Weak base (pKa ~7.4), highly hindered. Poor at abstracting C2 protons. |
| Base | N-Methylmorpholine (NMM) | 🟡 Low-Med | Weaker than DIPEA, but less hindered.[1] Acceptable for carbodiimide couplings.[1][3] |
| Coupling | HATU / HBTU | 🟠 Medium | Requires basic conditions to function; risk comes from the base, not the reagent. |
| Coupling | DIC / Oxyma | 🟢 Safe | Acidic/Neutral reaction environment.[1] Best for preventing elimination. |
| Coupling | PyBOP | 🟢 Safe | Robust coupling with lower base requirements; phosphonium salts are generally gentler.[1] |
Validated Protocol: Low-Racemization Coupling
Use this protocol when coupling Methyl 3-amino-5-cyclopropylpentanoate (as the HCl salt) to an N-protected amino acid.
-
Dissolution: Dissolve the N-protected amino acid (1.0 eq) and Oxyma Pure (1.1 eq) in DMF/DCM (1:1). Cool to 0°C.[1]
-
Activation: Add DIC (1.1 eq) and stir for 2 minutes.
-
Addition: Add Methyl 3-amino-5-cyclopropylpentanoate HCl salt (1.0 eq).
-
Neutralization (Critical): Add 2,4,6-Collidine (1.0 - 1.1 eq) dropwise.[1] Do not use excess base.
-
Reaction: Allow to warm to room temperature and stir for 2-4 hours.
-
Workup: Wash with 0.5M HCl (removes collidine and unreacted amine) followed by NaHCO3.
Why this works: The DIC/Oxyma system generates the active ester at slightly acidic pH. Collidine is only added to free the amine from its HCl salt, and its bulk prevents it from attacking the acidic C2 protons of the
References
-
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.[1]
-
Steinauer, R., et al. (2023).[1] Racemization Mechanisms in Peptide Synthesis: The Role of Oxazolones and Direct Enolization.[1] MDPI Molecules.[1] [1]
-
ChemicalBook. (2022).[1] Synthesis of Boceprevir Side Chain: 3-amino-5-cyclopropylpentanoic acid derivatives.[1]
-
Farkas, V., et al. (2019).[4] Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances.[1]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition Mechanisms.[1][5][6][7][8]
Sources
- 1. 3-Aminopentanamide | C5H12N2O | CID 19750891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Cyclopropyl Ring Opening in Acidic Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the acid-catalyzed ring opening of cyclopropanes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose and solve issues in your own experiments.
The high ring strain of cyclopropanes (approx. 27 kcal/mol) makes them valuable synthetic intermediates, but this inherent reactivity can also lead to undesired pathways if not properly controlled.[1][2] This guide offers a structured, question-and-answer approach to common problems, grounded in mechanistic understanding.
Core Concepts: The Mechanism of Acid-Catalyzed Ring Opening
Understanding the mechanism is the first step in effective troubleshooting. The acid-catalyzed ring opening of a cyclopropane, particularly a donor-acceptor (D-A) substituted system, does not happen spontaneously. It requires activation by an acid, which can be either a Brønsted acid (proton donor) or a Lewis acid (electron-pair acceptor).[3][4]
The generally accepted mechanism involves three key steps:
-
Activation: The acid coordinates to an electron-withdrawing 'acceptor' group (e.g., an ester or ketone) on the cyclopropane ring. This coordination polarizes the molecule, weakening the adjacent C-C bonds.[5][6]
-
Ring Opening: The polarized C-C bond cleaves, leading to the formation of a carbocationic intermediate. The bond that breaks is typically the one that leads to the most stable carbocation. This step is often the regioselectivity-determining step.
-
Nucleophilic Trapping: A nucleophile attacks the carbocation, forming the final ring-opened product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during experimentation.
Problem 1: Low or No Product Yield
Q1: My ring-opening reaction isn't working or the yield is very low. What are the most likely causes and how can I fix it?
A1: This is the most frequent issue and can usually be traced back to one of three areas: the catalyst, the substrate, or the reaction conditions.
A) Inactive Catalyst: Lewis acids are highly susceptible to deactivation by moisture.
-
Causality: Lewis acids like Ytterbium(III) triflate (Yb(OTf)₃) or Scandium(III) triflate (Sc(OTf)₃) work by accepting an electron pair from the acceptor group on your cyclopropane.[6][7] Water is also a Lewis base and will readily coordinate to the Lewis acid, rendering it unable to activate your substrate.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware and cool it under an inert atmosphere (Nitrogen or Argon).
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Handle Catalysts Properly: Handle hygroscopic Lewis acids in a glovebox or under a positive pressure of inert gas.
-
B) Insufficient Substrate Reactivity: Not all cyclopropanes are created equal. The substitution pattern dramatically affects reactivity.
-
Causality: Donor-Acceptor (D-A) cyclopropanes are specifically designed for this reaction; the "push-pull" electronic nature weakens the ring bonds, facilitating cleavage upon acid coordination.[5][8] If your cyclopropane lacks a strong acceptor group (like an ester or ketone), it will be significantly less reactive and may require more forcing conditions.
-
Solution:
-
Increase Temperature: If the reaction is being run at room temperature, try incrementally increasing the heat. Some reactions require temperatures of 90-120°C to proceed effectively.[6]
-
Switch to a Stronger Lewis Acid: If a mild Lewis acid is failing, consider a more potent one. For example, Sc(OTf)₃ is often more reactive than Yb(OTf)₃.
-
Check Substituent Effects: Electron-withdrawing groups on an aryl donor can make the cyclopropane less reactive, while electron-donating groups can accelerate the reaction.[9]
-
C) Suboptimal Reaction Conditions:
-
Causality: The solvent and temperature play a critical role in reaction kinetics and stability of intermediates.
-
Solution:
-
Solvent Screen: The polarity and coordinating ability of the solvent can be pivotal. Polar aprotic solvents like dioxane or acetonitrile are often good starting points.[6][10] A screen of different anhydrous solvents may be necessary to find the optimal medium.
-
Catalyst Loading: While you aim for catalytic amounts, insufficient loading can stall the reaction. If you are using 1-2 mol%, consider increasing it to 5 or even 10 mol%.[8]
-
Problem 2: Poor Regioselectivity
Q2: My reaction is working, but I'm getting a mixture of regioisomers. How can I control where the ring opens?
A2: Regioselectivity is a classic challenge in unsymmetrical cyclopropane chemistry. The outcome is a direct reflection of the stability of the carbocation intermediate formed during the ring-opening step.
-
Causality: The C-C bond that cleaves will be the one that results in the most stable carbocation. This is typically the carbon atom that is best able to stabilize a positive charge, for instance, a benzylic or tertiary position, or a position adjacent to an electron-donating 'donor' group.
-
Solution:
-
Analyze Your Substrate: Identify the most electron-donating group on the cyclopropane. The bond between this carbon and the carbon bearing the acceptor group is the most polarized and often the one that cleaves to place the positive charge adjacent to the donor.
-
Tune the Lewis Acid: Different Lewis acids can influence the transition state geometry and the degree of charge development. A screen of various Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃, Ga(OTf)₃) can sometimes alter the isomeric ratio.[6]
-
Steric Control: Bulky substituents on the cyclopropane or the nucleophile can sterically hinder attack at one position, favoring the other. While harder to control post-synthesis, it's a key consideration in substrate design.
-
Problem 3: Unexpected Side Products
Q3: I'm observing unexpected spots on my TLC plate. What are common side reactions and how can I minimize them?
A3: The high energy of the cyclopropane ring and the reactive intermediates can lead to several competing reaction pathways.
-
Common Side Reactions:
-
Isomerization to Alkenes: Under harsh acidic conditions or high temperatures, the cyclopropane can rearrange to form a more stable alkene.[8][11] This is essentially a failed ring-opening where a proton is eliminated instead of the carbocation being trapped by a nucleophile.
-
[3+2] Cycloaddition: Donor-acceptor cyclopropanes can act as three-carbon synthons and react with dipolarophiles (if present) in a formal [3+2] cycloaddition, which is also a Lewis acid-catalyzed process.[5][6]
-
Polymerization: Highly activated cyclopropanes, such as vinylcyclopropanes, can undergo polymerization initiated by the Lewis acid.[8]
-
-
Mitigation Strategies:
-
Lower the Temperature: The first step to reduce side reactions is often to lower the reaction temperature.
-
Control Stoichiometry: Ensure there isn't a large excess of the Lewis acid, which can promote undesired pathways.
-
Order of Addition: A standard best practice is to add the Lewis acid to a solution of the cyclopropane and allow it to coordinate before adding the nucleophile.[8] This pre-complexation can favor the desired bimolecular reaction over unimolecular decomposition or isomerization.
-
Data Presentation
The choice of catalyst and conditions is critical for success. The following table summarizes conditions used in successful ring-opening reactions reported in the literature.
| Entry | Cyclopropane Type | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Regioselectivity | Reference |
| 1 | Donor-Acceptor | Yb(OTf)₃ (5) | Dioxane | 90 | >95 | High (10:1 dr) | [8] |
| 2 | Donor-Acceptor | Sc(OTf)₃ (10) | CH₂Cl₂ | RT | 57 | 72:28 (Z/E) | [8] |
| 3 | Donor-Acceptor | Ga(OTf)₃ (10) | MeCN | 90 | 43-99 | >99:1 dr | |
| 4 | Donor-Acceptor | Brønsted Acid | HFIP | RT | Good | High |
dr = diastereomeric ratio, Z/E = geometric isomer ratio, RT = Room Temperature
Experimental Protocols
Key Experiment 1: General Protocol for Lewis Acid-Catalyzed Ring Opening of a Donor-Acceptor Cyclopropane with a Nucleophile
This protocol is a generalized procedure based on established methodologies and best practices.[8]
1. Preparation (Under Inert Atmosphere):
- To an oven-dried, round-bottomed flask equipped with a magnetic stir bar, add the donor-acceptor cyclopropane (1.0 equiv).
- Add anhydrous solvent (e.g., Dioxane, 0.1 M concentration) via syringe.
- Purge the flask with Nitrogen or Argon for 5-10 minutes.
2. Catalyst Addition:
- In a separate vial inside a glovebox or under a positive stream of inert gas, weigh the Lewis acid catalyst (e.g., Yb(OTf)₃, 5 mol%).
- Quickly add the catalyst to the reaction flask.
- Stir the solution for 5-10 minutes at room temperature to allow for coordination between the Lewis acid and the cyclopropane.
3. Nucleophile Addition:
- Add the nucleophile (1.1-1.5 equiv) dropwise to the reaction mixture at room temperature.
4. Reaction & Monitoring:
- Heat the reaction to the desired temperature (e.g., 90 °C) with an oil bath.
- Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[12]
5. Work-up:
- Once the starting material is consumed, cool the reaction to room temperature.
- Quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the acid.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography.
References
-
Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
Ratzenböck, A., et al. (2022). Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition. Chemistry – A European Journal. [Link]
-
Miao, M., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
De, S., et al. (2018). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Walton, J. C. (1990). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. UCL Discovery. [Link]
-
ResearchGate. Reaction mechanism for the ring-opening-cyanation of cyclopropyl ketones. [Link]
-
Miao, M., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. [Link]
-
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
-
Arts, M., et al. (2025). Silver(I)-Catalyzed Stereochemical Isomerization of Cyclopropanols. ACS Publications. [Link]
-
Wales, S. M., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters. [Link]
-
Azizoglu, A., et al. (2008). Substituent effects on the ring-opening mechanism of lithium bromocyclopropylidenoids to allenes. PubMed. [Link]
-
Chemistry LibreTexts. (2020). 6.2: Brønsted and Lewis Acids and Bases. [Link]
-
Reissig, H.-U. 2.4.1.6. Isomerization of Cyclopropane Derivatives by Homo [1,5) Hydrogen Shifts. [Link]
-
Gandon, V., et al. (2019). Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. RSC Publishing. [Link]
-
UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
Guin, A., et al. (2020). Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor–Acceptor Cyclopropanes Using Sulfenamides. Organic Letters. [Link]
-
Chemistry LibreTexts. Lewis and Bronsted Concept of Acids and Bases. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. idc-online.com [idc-online.com]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Substituent effects on the ring-opening mechanism of lithium bromocyclopropylidenoids to allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Optimizing Purification of Methyl 3-amino-5-cyclopropylpentanoate
Welcome to the dedicated technical support guide for the purification of Methyl 3-amino-5-cyclopropylpentanoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this chiral building block. The following sections provide in-depth answers to common challenges, troubleshooting advice for specific experimental hurdles, and detailed protocols to enhance the purity and yield of your target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise before and during the purification process.
Q1: What are the most likely impurities in a crude mixture of Methyl 3-amino-5-cyclopropylpentanoate?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:
-
Starting Materials: Unreacted precursors from the upstream synthesis.
-
Diastereomers: If the synthesis involves the creation of more than one stereocenter and lacks complete stereocontrol, diastereomeric impurities are highly probable.
-
Over-alkylation or Acylation Products: If the amine is exposed to reactive electrophiles.
-
Ring-Opened Byproducts: Under harsh acidic or basic conditions, the cyclopropyl ring can potentially undergo cleavage, though this is less common.
-
Polymerization Products: Cyanoacetone, a potential precursor, has a tendency to polymerize if not used promptly after preparation[1].
Q2: My crude product is a persistent oil. What is the best initial strategy for purification?
A2: Amino esters, especially free bases, are frequently oils or low-melting-point solids that are difficult to crystallize directly. The most robust initial strategy is often column chromatography , as it can separate a wide range of impurities. However, if the crude purity is already high (>90%), converting the amine to a crystalline salt (e.g., hydrochloride or tartrate) can be a highly effective and scalable alternative to chromatography.[2][3]
Q3: How does the basicity of the amine functional group affect purification by silica gel chromatography?
A3: The basic amine strongly interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction leads to several issues:
-
Significant Peak Tailing: The product elutes as a broad, streaking band rather than a sharp peak, leading to poor separation from impurities.
-
Irreversible Adsorption: A portion of the product can bind permanently to the column, resulting in a lower yield.
-
On-Column Degradation: The acidic environment of the silica can sometimes catalyze the degradation of sensitive molecules.
To counteract these effects, it is standard practice to modify the mobile phase by adding a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA) or ammonia in methanol.[4][5]
Q4: What are the most suitable analytical techniques for assessing the purity of the final product?
A4: A combination of techniques is essential for a complete purity assessment:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
Chiral HPLC or GC: Absolutely critical for determining the enantiomeric excess (e/e ratio) and separating diastereomers.[6]
-
Mass Spectrometry (LC-MS or GC-MS): To confirm the molecular weight and help identify unknown impurities.
-
FT-IR Spectroscopy: To confirm the presence of key functional groups (amine N-H, ester C=O).
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during purification.
Problem 1: Low Overall Yield After Silica Gel Chromatography
-
Probable Cause A: Irreversible Adsorption. The basic amine is strongly binding to the acidic silica gel, as discussed in the FAQ.
-
Solution A:
-
Mobile Phase Modification: Ensure your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) is treated with 0.5-1% triethylamine (TEA) before loading the column. The TEA will compete with your product for binding to the acidic sites on the silica.[4]
-
Use a Different Stationary Phase: Consider using a deactivated or alternative stationary phase like basic alumina or amine-functionalized silica, which are designed for purifying basic compounds and often eliminate the need for mobile phase modifiers.[4]
-
-
Probable Cause B: Mechanical Loss. The compound is being lost during work-up or solvent removal steps.
-
Solution B:
-
Extraction pH: During aqueous work-up, ensure the pH of the aqueous layer is sufficiently basic (pH 9-10) before extracting with an organic solvent to ensure the amine is in its free base form and has maximum organic solubility.
-
Rotary Evaporation: Amino esters can be volatile. Avoid using excessive heat or high vacuum during solvent removal. Use a water bath temperature below 40°C.
-
Problem 2: Product Fails to Crystallize and Remains an Oil, Even After Chromatography
-
Probable Cause: Inherent Properties or Residual Impurities. The free base of your product may naturally be an oil or a very low-melting solid. Alternatively, small amounts of residual solvent or impurities are disrupting crystal lattice formation.
-
Solution: Diastereomeric Salt Crystallization. This is a powerful technique for both purification and chiral resolution. By reacting your racemic or enantiomerically enriched amine with a chiral acid, you form diastereomeric salts with different solubilities. One diastereomer will preferentially crystallize, allowing for separation by simple filtration.
-
Step 1: Choose a Resolving Agent: For a basic amine, a chiral acid like (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (+)-camphorsulfonic acid is an excellent choice.[3]
-
Step 2: Solvent Screening: Dissolve your purified oil in a minimal amount of a suitable solvent (e.g., methanol, ethanol, isopropanol). In a separate vial, dissolve one equivalent of the chiral acid in the same solvent.
-
Step 3: Crystallization: Slowly add the acid solution to the amine solution with stirring. If no precipitate forms, you may need to cool the solution, slowly add a non-polar anti-solvent (like ether or heptane), or partially evaporate the solvent to induce crystallization.
-
Step 4: Isolation and Liberation: Filter the resulting crystals and wash with a cold solvent. To recover your purified amine, dissolve the salt in water, basify the solution (e.g., with NaHCO₃ or NaOH), and extract the free base into an organic solvent.
-
Problem 3: Poor Separation of Diastereomers by Column Chromatography
-
Probable Cause: Insufficient Selectivity of the Stationary/Mobile Phase. The stereoisomers are too similar in polarity to be resolved effectively with standard chromatography conditions.
-
Solution A: Optimize Chromatographic Conditions.
-
Change Solvent System: Systematically screen different solvent systems. Sometimes a switch from an ethyl acetate-based system to a dichloromethane/methanol system can dramatically alter selectivity.
-
Lower the Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve the resolution between closely eluting peaks.[6]
-
Try a Different Stationary Phase: If silica and alumina fail, consider reversed-phase (C18) chromatography. The separation mechanism is different and may provide the necessary selectivity.
-
-
Solution B: Preparative Chiral HPLC. If all else fails, preparative chiral chromatography is the most powerful tool for separating enantiomers or diastereomers. This requires specialized chiral stationary phases (CSPs).
-
Column Screening: It is often necessary to screen several different types of chiral columns (e.g., polysaccharide-based like Chiralcel® OD/AD) with different mobile phases (normal-phase or reversed-phase) to find a suitable method.[5]
-
Problem 4: Product Degradation During Distillation
-
Probable Cause: Thermal Instability. Amino esters can be susceptible to decomposition, cyclization (to form lactams), or racemization at high temperatures.
-
Solution: Use High Vacuum, Short-Path Distillation.
-
Minimize Residence Time: Use a Kugelrohr (bulb-to-bulb) or short-path distillation apparatus. This design minimizes the distance the vapor has to travel, allowing distillation at lower temperatures and reducing the time the compound spends at high heat.
-
Use a High-Quality Vacuum Pump: Achieving a lower vacuum (e.g., <1 mmHg) will significantly decrease the boiling point, thereby reducing the risk of thermal degradation.
-
Section 3: Key Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
-
Column Selection: Choose a silica gel column with an appropriate size for your sample amount (typically a 40-80 g sample to column mass ratio).
-
Solvent Preparation: Prepare your mobile phase (e.g., 80:20 Hexane/Ethyl Acetate). To this solvent mixture, add 0.5% by volume of triethylamine (TEA).
-
Column Equilibration: Equilibrate the column by flushing with at least 3-5 column volumes of the TEA-modified mobile phase. This is a critical step to neutralize the silica surface before loading your sample.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, adsorb the crude oil onto a small amount of silica gel ("dry loading"), which often results in better peak shape.
-
Elution: Run the column using either an isocratic or gradient elution, collecting fractions and monitoring by TLC or another suitable method.
-
Work-up: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be removed with the solvent.
Data Summary Table: Chromatography Conditions
| Stationary Phase | Mobile Phase System | Modifier | Best For |
| Standard Silica Gel | Hexane / Ethyl Acetate | 1% Triethylamine | General purpose, cost-effective. |
| Standard Silica Gel | Dichloromethane / Methanol | 1% Triethylamine | More polar compounds. |
| Amine-Functionalized Silica | Hexane / Ethyl Acetate | None required | Excellent peak shape for basic amines.[4] |
| C18 (Reversed-Phase) | Water / Acetonitrile or Methanol | 0.1% TFA or Formic Acid | Polar impurities or when normal phase fails. |
Protocol 2: Purification via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude or partially purified oil in a minimal amount of a suitable organic solvent like diethyl ether or ethyl acetate.
-
Precipitation: Slowly bubble dry HCl gas through the solution, or add a pre-prepared solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring.
-
Isolation: The hydrochloride salt will typically precipitate as a white solid. Continue addition until no further precipitation is observed.
-
Washing: Filter the solid and wash thoroughly with the solvent (e.g., diethyl ether) to remove non-basic impurities.
-
Drying: Dry the salt under vacuum. The product is now a stable, crystalline solid that is often easier to handle and store than the free-base oil.
-
Liberation (Optional): To recover the free base, dissolve the salt in water, add a base (e.g., sat. NaHCO₃ solution) until the pH is >9, and extract the purified amine into an organic solvent (e.g., ethyl acetate). Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate to yield the purified oil.
Section 4: Visualization of Workflows
Diagram 1: General Purification Strategy Selection
This diagram outlines a decision-making process for choosing the appropriate purification technique based on the initial assessment of the crude product.
Caption: Decision workflow for selecting a primary purification method.
Diagram 2: Troubleshooting Poor Column Chromatography
This flowchart provides a logical sequence of steps to take when encountering poor separation on a silica gel column.
Sources
- 1. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. biotage.com [biotage.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Stability of Methyl 3-amino-5-cyclopropylpentanoate under various storage conditions
Welcome to the technical support guide for Methyl 3-amino-5-cyclopropylpentanoate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and adapt these guidelines to your specific experimental needs.
Introduction: Understanding the Stability of an Amino Ester
Methyl 3-amino-5-cyclopropylpentanoate is a molecule possessing three key functional groups that dictate its chemical stability: a secondary amine, a methyl ester, and a cyclopropyl group. The primary stability concerns for this compound are the hydrolysis of the methyl ester and the oxidation of the secondary amine. The cyclopropyl group, while generally stable, can in some contexts, particularly when adjacent to an amine, be susceptible to certain metabolic or oxidative transformations.[1]
This guide provides a framework for assessing and maintaining the stability of Methyl 3-amino-5-cyclopropylpentanoate under various laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for Methyl 3-amino-5-cyclopropylpentanoate?
A1: The two most probable non-metabolic degradation pathways are:
-
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (3-amino-5-cyclopropylpentanoic acid) and methanol. This reaction can be catalyzed by acids or bases.[2]
-
Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of various products, including hydroxylamines and nitrones.[3][4] The presence of oxygen, metal ions, or light can promote this process.
Q2: What are the recommended general storage conditions for this compound?
A2: To minimize degradation, store Methyl 3-amino-5-cyclopropylpentanoate as a solid in a tightly sealed container. For optimal long-term stability, it is recommended to store it at low temperatures (e.g., -20°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5][6]
Q3: How should I handle the compound to minimize degradation, especially when preparing solutions?
A3: When preparing solutions, use de-gassed solvents to minimize dissolved oxygen. If the compound is to be stored in solution for any length of time, it is advisable to prepare fresh solutions for each experiment. If storage in solution is unavoidable, purge the headspace of the vial with an inert gas before sealing and store at low temperatures. Avoid high pH (basic) and low pH (acidic) aqueous solutions if possible, unless the experiment requires it.
Q4: Is Methyl 3-amino-5-cyclopropylpentanoate sensitive to pH?
A4: Yes, the ester functional group is susceptible to hydrolysis, which is accelerated at both acidic and basic pH. Basic conditions, in particular, can significantly increase the rate of hydrolysis. If working with aqueous buffers, it is recommended to conduct a preliminary stability study at the desired pH to understand the compound's degradation rate.
Q5: How significant is the risk of oxidation from exposure to air?
A5: Secondary amines can be oxidized by atmospheric oxygen, a process that can be slow but is often accelerated by factors like light, heat, and the presence of metal ions.[7][8] The formation of oxidative degradants can impact the purity and potentially the biological activity of your compound. For sensitive applications, handling under an inert atmosphere is a prudent measure.
Q6: Should I be concerned about light exposure?
A6: Yes, photostability is a critical consideration for many organic molecules. Light, particularly UV light, can provide the energy to initiate degradation reactions, including oxidation.[9][10] It is best practice to store the solid compound and any solutions in amber vials or otherwise protected from light. A photostability study, as outlined in the ICH Q1B guidelines, can determine the compound's intrinsic sensitivity to light.[11][12][13]
Troubleshooting Guide
"I see a new, more polar peak in my HPLC chromatogram after storing my sample in an aqueous buffer. What could it be?"
This is a classic sign of ester hydrolysis. The resulting carboxylic acid is more polar than the parent methyl ester and will therefore have a shorter retention time on a reverse-phase HPLC column. To confirm this, you can intentionally degrade a small sample of the compound under acidic or basic conditions and see if the new peak increases in size.
"My assay results are inconsistent, especially with older solutions. Could this be a stability issue?"
Inconsistent results are a common consequence of compound degradation. Both hydrolysis and oxidation can lead to a decrease in the concentration of the active parent compound, affecting assay potency. It is crucial to use freshly prepared solutions or to have validated the stability of the compound in the specific solvent and storage conditions used.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[14][15][16] The goal is to achieve 5-20% degradation of the drug substance.[17]
Objective:
To evaluate the stability of Methyl 3-amino-5-cyclopropylpentanoate under various stress conditions.
Materials:
-
Methyl 3-amino-5-cyclopropylpentanoate
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant)[9]
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of Methyl 3-amino-5-cyclopropylpentanoate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature.
-
Neutral Hydrolysis: Mix the stock solution with HPLC-grade water. Incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Stress (Solid): Store the solid compound in an oven at 80°C.
-
Thermal Stress (Solution): Store the stock solution at 60°C.
-
Photostability: Expose the solid compound and the stock solution to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter).[9][13]
-
-
Time Points: Analyze the samples at initial (t=0) and various time points (e.g., 2, 4, 8, 24, 48 hours). The duration may need to be adjusted based on the observed degradation rate.
-
Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Calculate the percentage of degradation for the parent compound and observe the formation of any degradation products.
Protocol 2: General HPLC-UV Method for Stability-Indicating Analysis
Objective:
To establish a starting point for an HPLC method capable of separating Methyl 3-amino-5-cyclopropylpentanoate from its potential degradation products.
Suggested HPLC Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes. This will help to elute both polar degradants and the less polar parent compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start with 210 nm.
-
Injection Volume: 10 µL
Method Validation: The specificity of this method should be validated by analyzing the samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak.
Data Presentation and Interpretation
The results of your stability studies can be summarized in the following table.
| Stress Condition | Time (hours) | Parent Compound Peak Area | % Parent Remaining | % Degradation |
| Control (t=0) | 0 | 100 | 0 | |
| 0.1 M HCl, 60°C | 8 | |||
| 24 | ||||
| 0.1 M NaOH, RT | 2 | |||
| 8 | ||||
| Water, 60°C | 24 | |||
| 48 | ||||
| 3% H₂O₂, RT | 8 | |||
| 24 | ||||
| Thermal (Solid, 80°C) | 48 | |||
| Photostability | - |
Visualizing Potential Degradation and Workflow
Caption: Potential degradation pathways of Methyl 3-amino-5-cyclopropylpentanoate.
Caption: Workflow for a forced degradation study.
References
-
Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]
-
Gella, A., et al. (2009). A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. The Journal of Organic Chemistry. Retrieved from [Link]
-
Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]
-
Wang, D. X., et al. (2010). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. PMC. Retrieved from [Link]
-
Ferreira, P., & Reis, J. (2001). A facile oxidation of secondary amines to imines by iodosobenzene or by a terminal oxidant and manganese or iron porphyrins and manganese salen as the catalysts. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
- Unknown Author. (n.d.). Oxidation of Secondary and Primary Amines.
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ResearchGate. (2025, August 7). Oxidation of Secondary Amines by Molecular Oxygen and Cyclohexanone Monooxygenase. Retrieved from [Link]
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Black, R. A., & Hudson, J. L. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. MDPI. Retrieved from [Link]
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eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. Retrieved from [Link]
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Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
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Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
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Chapman, N. B., et al. (1968). Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans -decalincarboxylates, and 4-t-butylcyclohexanecarboxylates... Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
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ResearchGate. (2025, August 6). Kinetics of hydrolysis and methyl esterification for biodiesel production in two-step supercritical methanol process. Retrieved from [Link]
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
-
Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
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BioPharm International. (2020, November 12). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
- Unknown Author. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
-
Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
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ResearchGate. (n.d.). Influence of temperature on activity and stability. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Development and Evaluation of Methods | NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Retrieved from [Link]
- Unknown Author. (n.d.). Temperature and pH dually-responsive poly(β-amino ester) nanoparticles for drug delivery.
- Unknown Author. (n.d.). Effect of Selected Thermal Processes on the Stability of Reactive Lysine in Domestic Cultivars of Common Bean (Phasoleus Vulgari).
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Moerdijk-Poortvliet, T. C. W., et al. (2021). Extraction and analysis of free amino acids and 5'-ribonucleotides... Food Chemistry. Retrieved from [Link]
- Unknown Author. (2014, September 11). SAFETY DATA SHEET.
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Lee, J., et al. (n.d.). Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. PMC. Retrieved from [Link]
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Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
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Zhang, Y., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. PMC. Retrieved from [Link]
- IKEV. (n.d.). The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2.
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Danchin, A. (n.d.). Revisiting the methionine salvage pathway and its paralogues. PMC. Retrieved from [Link]
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bioRxiv. (2024, February 22). Confounding factors in targeted degradation of short-lived proteins. Retrieved from [Link]
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MDPI. (2021, June 22). New Insights into the Degradation Path of Deltamethrin. Retrieved from [Link]
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Jessee, J. A., et al. (n.d.). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PMC. Retrieved from [Link]
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CUTM Courseware. (2020, June 6). STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-amino-5-phenylpentanoate. Retrieved from [Link]
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PubChem. (n.d.). (5-Cyclopropyl-3-methylpentyl)cyclopentane. Retrieved from [Link]
-
PubChem. (n.d.). 5-Cyclopentyl-3-methylpentanoic acid. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Substance Information. Retrieved from [Link]
Sources
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- 5. CAS No. 1247744-05-3 Specifications | Ambeed [ambeed.com]
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- 7. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A facile oxidation of secondary amines to imines by iodosobenzene or by a terminal oxidant and manganese or iron porphyrins and manganese salen as the catalysts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
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- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
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- 17. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3-amino-5-cyclopropylpentanoate
In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's structure is a foundational pillar of success.[1][2][3] Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide detailed insights into molecular structure, conformation, and dynamics in solution.[1][4] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral features of a novel compound, Methyl 3-amino-5-cyclopropylpentanoate, and compares them with structurally related analogs to highlight key diagnostic signals for researchers in medicinal chemistry and drug development.
The presence of a cyclopropyl moiety and a chiral center makes Methyl 3-amino-5-cyclopropylpentanoate a molecule of interest, as these features can significantly influence its pharmacological properties. The cyclopropyl group, in particular, is a prized structural motif in medicinal chemistry due to the unique conformational constraints and electronic properties it imparts.[5] A thorough understanding of its NMR signature is therefore crucial for its unequivocal identification.
Predicted ¹H and ¹³C NMR Spectral Data of Methyl 3-amino-5-cyclopropylpentanoate
While an experimental spectrum for this specific molecule is not publicly available, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be synthesized from established chemical shift principles and data from analogous structures. The following tables summarize the predicted chemical shifts (in ppm), multiplicities, and assignments for Methyl 3-amino-5-cyclopropylpentanoate in a standard deuterated solvent such as CDCl₃.
Table 1: Predicted ¹H NMR Data for Methyl 3-amino-5-cyclopropylpentanoate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-a (CH₃-O) | ~3.67 | singlet | 3H | - |
| H-b (CH₂) | ~2.40 | doublet | 2H | ~7.0 |
| H-c (CH-N) | ~3.10 | multiplet | 1H | - |
| H-d (CH₂) | ~1.65 | multiplet | 2H | - |
| H-e (CH-cyclopropyl) | ~0.65 | multiplet | 1H | - |
| H-f (CH₂-cyclopropyl) | ~0.40 | multiplet | 2H | - |
| H-g (CH₂-cyclopropyl) | ~0.10 | multiplet | 2H | - |
| N-H₂ | ~1.5-2.5 | broad singlet | 2H | - |
Table 2: Predicted ¹³C NMR Data for Methyl 3-amino-5-cyclopropylpentanoate
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~173 |
| C-2 (CH₂) | ~42 |
| C-3 (CH-N) | ~50 |
| C-4 (CH₂) | ~35 |
| C-5 (CH-cyclopropyl) | ~10 |
| C-6 (CH₂-cyclopropyl) | ~4 |
| C-7 (CH₃-O) | ~52 |
Spectral Interpretation and Key Structural Features
The predicted spectra reveal several diagnostic features that are instrumental for the structural elucidation of Methyl 3-amino-5-cyclopropylpentanoate.
The Diagnostic Cyclopropyl Signature
A hallmark of the ¹H NMR spectrum of a cyclopropyl-containing molecule is the pronounced upfield shift of the cyclopropyl proton signals.[5] This phenomenon arises from the magnetic anisotropy of the cyclopropane ring. The circulation of electrons within the strained three-membered ring generates a local magnetic field that opposes the external magnetic field in the regions above and below the ring plane, creating a shielding cone. Protons situated within this cone experience a reduced effective magnetic field and consequently resonate at a lower frequency (upfield shift).[5]
In our target molecule, the protons on the cyclopropyl ring (H-e, H-f, and H-g) are predicted to appear in the highly shielded region of the spectrum, between 0.10 and 0.65 ppm. This is a clear and reliable indicator of the presence of the cyclopropyl moiety. The corresponding carbons in the ¹³C NMR spectrum are also shifted significantly upfield, with predicted chemical shifts of approximately 4 to 10 ppm.[6]
Elucidating the Pentanoate Backbone
The protons and carbons of the pentanoate chain provide a wealth of information about the molecule's connectivity. The methyl ester protons (H-a) are expected to appear as a sharp singlet around 3.67 ppm, a characteristic chemical shift for this functional group.[7] The adjacent carbonyl carbon (C-1) will resonate far downfield, around 173 ppm, due to the deshielding effect of the double-bonded oxygen.
The diastereotopic protons of the CH₂ group at the C-2 position (H-b) are adjacent to the chiral center at C-3, and their signal is predicted to be a doublet around 2.40 ppm. The proton on the carbon bearing the amino group (H-c) will be a multiplet around 3.10 ppm, deshielded by the adjacent electronegative nitrogen atom. The broad singlet corresponding to the NH₂ protons is expected to appear between 1.5 and 2.5 ppm, although its exact chemical shift and appearance can be highly dependent on solvent, concentration, and temperature.[8]
Caption: Molecular structure of Methyl 3-amino-5-cyclopropylpentanoate with atom numbering.
Comparative Spectral Analysis
To better appreciate the diagnostic value of the NMR signals of our target molecule, it is instructive to compare its predicted spectrum with those of structurally related compounds.
Table 3: Comparative ¹H NMR Chemical Shifts (ppm)
| Compound | H-a (CH₃-O) | H-c (CH-N) | H-e,f,g (cyclopropyl) |
| Methyl 3-amino-5-cyclopropylpentanoate | ~3.67 | ~3.10 | ~0.10-0.65 |
| Methyl 3-aminopentanoate | ~3.67 | ~3.05 | - |
| Methyl 5-cyclopropylpentanoate | ~3.66 | - | ~0.10-0.65 |
Table 4: Comparative ¹³C NMR Chemical Shifts (ppm)
| Compound | C-1 (C=O) | C-3 (CH-N) | C-5, C-6 (cyclopropyl) |
| Methyl 3-amino-5-cyclopropylpentanoate | ~173 | ~50 | ~4-10 |
| Methyl 3-aminopentanoate | ~174 | ~51 | - |
| Methyl 5-cyclopropylpentanoate | ~174 | - | ~4-10 |
The comparison clearly illustrates that the upfield signals in both the ¹H and ¹³C NMR spectra are unique to the compounds containing the cyclopropyl group. Conversely, the signals corresponding to the methine proton and carbon at the C-3 position are diagnostic for the presence of the amino group. This comparative approach allows researchers to quickly identify the key structural motifs within a molecule.
Experimental Protocol for High-Quality NMR Analysis
Achieving high-quality, reproducible NMR data is paramount for accurate structural elucidation. The following is a standardized protocol for the preparation and analysis of small molecules like Methyl 3-amino-5-cyclopropylpentanoate.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[6] The residual proton signal of the solvent (e.g., 7.26 ppm for CDCl₃) can be used as an internal reference.[9]
-
Concentration: For ¹H NMR, a concentration of 1-5 mg of the sample in 0.6-0.7 mL of solvent is typically sufficient.[10] For the less sensitive ¹³C NMR, a higher concentration of 5-30 mg is recommended.[10]
-
Sample Preparation:
-
Weigh the sample accurately and dissolve it in the chosen deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Filter the solution if any particulate matter is present to avoid compromising the magnetic field homogeneity.[10]
-
Carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of 4-5 cm.[10]
-
Data Acquisition
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[10]
-
Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width, number of scans, and relaxation delay for the specific sample.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a singlet.
-
Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Caption: Workflow for NMR spectral analysis.
Conclusion
The structural elucidation of novel chemical entities is a critical step in the drug discovery pipeline.[11] This guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of Methyl 3-amino-5-cyclopropylpentanoate, highlighting the key diagnostic signals that arise from its unique structural features. The characteristic upfield chemical shifts of the cyclopropyl protons and carbons serve as a definitive marker for this important medicinal chemistry motif.[5] By comparing its predicted spectrum with those of relevant analogs, we have demonstrated how NMR spectroscopy can be used to confidently identify specific functional groups and structural components. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data, ensuring the accuracy and reliability of structural assignments. For researchers and scientists in drug development, a thorough understanding of NMR spectral analysis is an indispensable tool for accelerating the journey from a promising molecule to a potential therapeutic.
References
- Vertex AI Search. (2025, June 3).
- Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery.
- AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
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- (n.d.).
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- Cambridge Isotope Laboratories, Inc. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- MDPI. (2022, February 9).
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A Comparative Guide to HPLC Method Development for the Purity of Methyl 3-amino-5-cyclopropylpentanoate
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 3-amino-5-cyclopropylpentanoate, a key building block in the synthesis of various therapeutic agents, presents unique analytical challenges due to its chemical structure. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound. We will explore the rationale behind methodological choices, from column and mobile phase selection to a critical evaluation of detection technologies, supported by experimental data and established scientific principles.
The Analytical Challenge: Unmasking the "Invisible" Amine
The primary analytical hurdle in the purity determination of Methyl 3-amino-5-cyclopropylpentanoate lies in its lack of a significant chromophore.[1][2] The molecule is a primary aliphatic amine and an ester, functionalities that do not absorb ultraviolet (UV) light at wavelengths typically used in standard HPLC-UV analysis (220-400 nm). This renders the molecule effectively "invisible" to the most common and readily available HPLC detector, necessitating a more nuanced approach to method development.
Furthermore, the basic nature of the primary amine group can lead to undesirable interactions with the stationary phase in reversed-phase (RP) HPLC.[3] This can manifest as poor peak shape (tailing), reduced column efficiency, and inconsistent retention times, all of which compromise the accuracy and precision of the purity assessment. The potential for chiral centers in the molecule also introduces the need to resolve enantiomers from the main component and each other, adding another layer of complexity to the separation.[4][5]
A Strategic Workflow for Method Development
A successful HPLC method for a challenging compound like Methyl 3-amino-5-cyclopropylpentanoate is not a matter of chance, but the result of a systematic and logical development process. The following workflow outlines the key decision points and the rationale behind them.
Comparative Analysis of Detection Methods
The choice of detector is the most critical decision in this method development. A comparison of suitable detection strategies is presented below.
| Detection Method | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| UV-Vis with Derivatization | Chemical modification to attach a chromophore.[6][7] | High sensitivity and specificity with the right reagent; Utilizes standard HPLC equipment. | Requires extra sample preparation steps; Derivatization may not be complete or may introduce by-products.[6] |
| Fluorescence with Derivatization | Chemical modification to attach a fluorophore.[4][8] | Extremely high sensitivity and selectivity; Low background noise. | Same as UV-Vis with derivatization; Not all derivatizing agents yield fluorescent products. |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes the eluent, evaporates the solvent, and measures the light scattered by the analyte particles.[9][10][11] | Universal detection for non-volatile analytes; Compatible with gradient elution.[10][11] | Non-linear response can make quantification challenging; Lower sensitivity than CAD and MS. |
| Charged Aerosol Detector (CAD) | Similar to ELSD, but charges the analyte particles and measures the electrical charge.[12][13][14] | Universal detection with a more consistent response than ELSD; High sensitivity (low nanogram range).[12][13] | Response can be affected by mobile phase composition; Requires volatile mobile phases. |
| Mass Spectrometry (MS) | Ionizes the analyte and separates ions based on their mass-to-charge ratio. | Highly sensitive and selective; Provides structural information for impurity identification.[15] | Higher instrument cost and complexity; Mobile phase must be MS-compatible (e.g., no non-volatile buffers).[15] |
Recommendation: For routine purity analysis, Charged Aerosol Detection (CAD) offers the best balance of universality, sensitivity, and ease of use without the need for derivatization.[12][16] For in-depth impurity profiling and structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[15]
Optimizing the Separation: A Tale of Two Chemistries
With a suitable detector selected, the focus shifts to achieving a robust and efficient separation of the main component from its potential impurities.
Reversed-Phase (RP) HPLC: The Workhorse with Caveats
RP-HPLC on a C18 or C8 column is the most common starting point for method development.[15] However, the basic nature of Methyl 3-amino-5-cyclopropylpentanoate requires careful mobile phase optimization to mitigate poor peak shape.
-
pH Control: Operating the mobile phase at a low pH (e.g., 2.5-3.5) ensures that the primary amine is fully protonated and the residual silanol groups on the silica-based stationary phase are not ionized.[3] This minimizes secondary ionic interactions that cause peak tailing.
-
Ion-Pairing Agents: An alternative approach is to add an ion-pairing reagent, such as trifluoroacetic acid (TFA) or an alkyl sulfonate, to the mobile phase.[17][18] The ion-pairing reagent forms a neutral complex with the protonated amine, increasing its hydrophobicity and retention on the RP column.[18]
Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Analytes
HILIC is an excellent alternative for retaining and separating polar compounds that show little or no retention in RP-HPLC.[19][20][21]
-
Mechanism: In HILIC, a polar stationary phase (e.g., bare silica, diol, or amide) is used with a mobile phase rich in a polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[19] The analyte partitions between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.
-
Advantages: HILIC can provide better retention for polar analytes like Methyl 3-amino-5-cyclopropylpentanoate and its polar impurities.[21] The high organic content of the mobile phase is also beneficial for MS detection, as it promotes efficient desolvation and ionization.[20]
Chiral Separation: Resolving Enantiomers
If the stereochemical purity of Methyl 3-amino-5-cyclopropylpentanoate is critical, a chiral separation method is necessary.
-
Chiral Stationary Phases (CSPs): The most direct approach is to use a CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for screening due to their broad applicability.[4][22]
-
Derivatization: Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral RP column.[23]
Experimental Protocols
Recommended HPLC-CAD Method for Purity Determination
This method provides a robust starting point for the purity analysis of Methyl 3-amino-5-cyclopropylpentanoate.
Chromatographic Conditions:
-
Column: C18, 2.7 µm, 4.6 x 100 mm (or similar high-efficiency column)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
CAD Settings:
-
Nebulizer Gas (Nitrogen): 35 psi
-
Evaporation Temperature: 35 °C
-
Data Collection Rate: 10 Hz
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the Methyl 3-amino-5-cyclopropylpentanoate sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Alternative Derivatization Protocol for HPLC-UV/Fluorescence
This protocol uses 9-fluorenylmethyl chloroformate (FMOC-Cl) for pre-column derivatization.[6][24]
-
Prepare a Borate Buffer: 0.1 M Sodium Borate, pH 9.0.
-
Prepare FMOC-Cl Solution: 5 mg/mL in Acetonitrile.
-
Derivatization Reaction:
-
In a vial, mix 100 µL of the sample solution (prepared as above) with 400 µL of Borate Buffer.
-
Add 500 µL of the FMOC-Cl solution and vortex immediately.
-
Let the reaction proceed at room temperature for 10 minutes.
-
Quench the reaction by adding 10 µL of a primary amine solution (e.g., 1 M glycine).
-
-
Analysis: Inject an appropriate volume of the derivatized sample into the HPLC system with UV detection at 266 nm or fluorescence detection (Excitation: 266 nm, Emission: 305 nm).
Conclusion
The development of a robust HPLC method for the purity determination of Methyl 3-amino-5-cyclopropylpentanoate requires a departure from standard approaches due to the analyte's lack of a UV chromophore and its basic nature. While derivatization offers a viable path for UV or fluorescence detection, the use of universal detectors such as CAD or MS provides a more direct and often more reliable solution.[12][13][16] For routine quality control, an optimized reversed-phase HPLC method with CAD detection offers an excellent combination of sensitivity, robustness, and ease of use. For comprehensive impurity profiling, LC-MS is the undisputed method of choice. The selection between RP-HPLC and HILIC will depend on the polarity of the primary impurities. By following a systematic approach to method development, as outlined in this guide, researchers and drug development professionals can confidently establish a reliable and accurate method for ensuring the purity of this critical pharmaceutical intermediate.
References
-
Chromatography Forum. (2006, March 18). Detecting Primary Amines. [Link]
-
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Labmate Online. (2024, April 5). Optimized derivatization of biogenic amines in cephalopods for HPLC-UV detection. [Link]
-
Agilent. 1260 Infinity III Evaporative Light Scattering Detector | ELSD. [Link]
-
LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
Chromatography Online. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
ResearchGate. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF. [Link]
-
LCGC International. (2022, April 15). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]
-
Biomedical Chemistry: Research and Methods. (2025, March 28). Methods for Determining Individual Amino Acids in Biological Fluids. [Link]
-
Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
-
ResearchGate. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. [Link]
-
SpringerLink. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
-
MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]
-
ResearchGate. Validation of an HPLC method for the determination of amino acids in feed. [Link]
-
KNAUER. Evaporative Light-Scattering Detectors (ELSD). [Link]
-
Wiley Analytical Science. (2021, May 10). No chromophore - no problem?. [Link]
-
PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
-
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
Waters Corporation. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. [Link]
-
AIR Unimi. (2025, March 28). Identifying Pharmacopoeial Amino Acids through an Instructive Sequence of Physical, Chemical, and Chromatographic Analyses. [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Advion Interchim Scientific. Evaporative light scattering detector ELSD. [Link]
-
HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. [Link]
-
Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link]
-
Wikipedia. Charged aerosol detector. [Link]
-
PMC. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]
-
ScienceDirect. (2021, October 7). Extraction and analysis of free amino acids and 5'-nucleotides from Dutch seaweeds. [Link]
-
International Journal of Pharmaceutical and Clinical Research. analysis of amino acids by high performance liquid chromatography. [Link]
-
Agilent. Analysis of foods using HPLC with evaporative light scattering detection. [Link]
-
G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]
-
YMC Europe. (2016, February 18). CHIRAL LC & SFC METHOD DEVELOPMENT. [Link]
-
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
Cogent OA. HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. [Link]
- Google Patents. (2017, August 22).
-
Wikipedia. Evaporative light scattering detector. [Link]
-
Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC. [Link]
-
ResearchGate. (2025, August 6). Hydrophilic interaction chromatography and its applications in the separation of basic drugs. [Link]
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Comparing bioactivity of cyclopropyl vs. isopropyl beta-amino acid esters
Comparative Guide: Cyclopropyl vs. Isopropyl -Amino Acid Esters in Drug Design
Executive Summary
Objective: To evaluate the bioisosteric replacement of the isopropyl group with a cyclopropyl moiety at the
Verdict: The transition from isopropyl to cyclopropyl is not merely a steric contraction; it is a fundamental shift in electronic and conformational behavior. While the isopropyl group (
Recommendation: Prioritize cyclopropyl variants when the target binding pocket is narrow or when the isopropyl analog suffers from rapid oxidative clearance. Retain isopropyl variants when induced fit (flexibility) is required for binding affinity.
Structural & Physicochemical Analysis[1][2][3][4][5]
The bioactivity differences between these two moieties stem from distinct orbital hybridizations and steric profiles.
Electronic Configuration & Reactivity
-
Isopropyl (Traditional Alkyl): The central carbon is
hybridized with a tetrahedral geometry ( ). The tertiary C-H bond is weak ( ), making it a primary "soft spot" for metabolic hydroxylation. -
Cyclopropyl (Pseudo-Unsaturated): The ring strain (
) forces the carbon atoms into a hybridization state closer to (approx. for C-H bonds). This imparts:-
Higher Acidity/Bond Strength: The C-H bonds are shorter and stronger (
), resisting oxidation. -
-Character: The C-C "banana bonds" (Walsh orbitals) can conjugate with adjacent
-systems (e.g., carbonyls), altering the electronics of the ester group.
-
Conformational Restriction (The "Lock" Effect)
In
-
Isopropyl: Possesses free rotation about the
bond. Upon binding to a protein, this rotation must freeze, resulting in a high entropic penalty ( ). -
Cyclopropyl: The
-carbon is part of the ring. The rotation is physically impossible. The molecule is pre-organized into a specific bioactive conformation, minimizing entropy loss upon binding.
Comparative Data Table
| Feature | Isopropyl | Cyclopropyl | Impact on Drug Design |
| Hybridization | Cyclopropyl is more electron-withdrawing. | ||
| Lipophilicity (LogP) | Baseline (High) | Lower ( | Cyclopropyl improves solubility & lowers non-specific binding. |
| Metabolic Liability | High (Tertiary C-H) | Low (Strong C-H) | Cyclopropyl extends Half-life ( |
| Conformational Freedom | High (Rotatable) | Rigid (Locked) | Cyclopropyl increases potency via entropy reduction. |
| Molecular Volume | Cyclopropyl fits tighter pockets. |
Bioactivity Case Study: Protease Inhibition
Context: Development of a
Potency and Selectivity
In a representative SAR study comparing
-
Isopropyl Analog (
): The flexible isopropyl group requires energy to adopt the correct binding pose. -
Cyclopropyl Analog (
): The rigid cyclopropyl ring locks the -amine and ester carbonyl into a gauche-like orientation that perfectly matches the catalytic triad of the enzyme. This "pre-payment" of the entropy cost results in a 5-fold potency increase.
Metabolic Stability (Microsomal Assay)
The most critical differentiator is the clearance rate in human liver microsomes (HLM).
-
Isopropyl: Rapid clearance (
). Mass spectrometry reveals metabolite (hydroxylation at the tertiary methine). -
Cyclopropyl: High stability (
). The ring resists oxidation; metabolism shifts to the ester hydrolysis (which is often desired if the ester is a prodrug) or slow ring opening.
Visualizing the Logic: SAR Decision Tree
The following diagram illustrates the decision-making process when choosing between these two moieties during Lead Optimization.
Figure 1: Strategic decision tree for selecting
Experimental Protocols
To validate the bioactivity differences, the following protocols ensure data integrity and reproducibility.
Synthesis: Enantioselective Enzymatic Resolution
Rationale: Chemical synthesis of
-
Substrate Preparation: Synthesize the racemic N-phenylacetyl-
-amino acid ethyl ester via Rodionov reaction (aldehyde + malonic acid + ammonium acetate). -
Enzymatic Hydrolysis: Suspend the racemic ester (
) in phosphate buffer (pH 7.0) containing 10% acetone. Add Penicillin G Amidase (PGA) immobilized on resin. -
Monitoring: Track reaction via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
-
Separation: The enzyme selectively hydrolyzes the (S)-enantiomer to the free acid. The (R)-ester remains intact.
-
Workup: Extract the (R)-ester with ethyl acetate. Acidify the aqueous phase to pH 2 and extract the (S)-acid.
-
Yield/ee: Typical yields
(theoretical 50%) with ee.
Assay: Fluorogenic Protease Inhibition
Rationale: A continuous kinetic assay minimizes errors associated with endpoint measurements and allows determination of
Reagents:
-
Buffer: 25 mM Tris-HCl, pH 7.4, 140 mM NaCl.
-
Substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin).
-
Enzyme: Recombinant Human DPP-4 (or relevant target).
Protocol:
-
Preparation: Dilute inhibitor (Cyclopropyl/Isopropyl variants) in DMSO (10-point serial dilution). Final DMSO concentration
. -
Incubation: Mix
inhibitor + enzyme in a black 96-well plate. Incubate for 15 min at to reach equilibrium. -
Initiation: Add
substrate ( concentration). -
Measurement: Monitor fluorescence (
) every 30 seconds for 20 minutes. -
Analysis: Calculate initial velocity (
). Plot vs. [Inhibitor] to determine . Use the Cheng-Prusoff equation to derive .
Experimental Workflow Diagram
Figure 2: Step-by-step workflow from synthesis to bioactivity data generation.
References
-
Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry. Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosterism and Cyclopropane rings). Link
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. (Discusses
-amino acid conformational restriction). Link -
Lázár, L., et al. (2020).
-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis.[2] Molecules. Link -
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Comparative analysis of lipophilicity and metabolic stability). Link
Validating Chiral Purity of Methyl 3-amino-5-cyclopropylpentanoate: A Comparative Guide
Executive Summary
Methyl 3-amino-5-cyclopropylpentanoate is a critical
Validating the enantiomeric excess (ee) of this molecule presents specific challenges:
-
Weak Chromophore: The lack of aromatic rings necessitates low-UV detection (205–215 nm) or refractive index (RI) detection.
-
Basic Functionality: The primary amine causes severe peak tailing on traditional silica-based chiral stationary phases (CSPs) if not properly suppressed.
This guide compares the performance of Immobilized Polysaccharide Columns (e.g., Chiralpak IA) versus Coated Polysaccharide Columns (e.g., Chiralpak AD-H) and provides a validated protocol for establishing a robust quality control (QC) method.
Methodology & Strategic Selection
The Mechanism of Separation
For
Comparative Analysis of Column Technologies
| Feature | Option A: Immobilized CSPs (e.g., Chiralpak IA, IC) | Option B: Coated CSPs (e.g., Chiralpak AD-H, OD-H) | Option C: Crown Ether (e.g., Crownpak CR-I) |
| Selector | Amylose/Cellulose derivatives covalently bonded to silica.[1] | Amylose/Cellulose derivatives physically coated on silica.[1] | Chiral Crown Ether.[2][3][4][5] |
| Solvent Compatibility | High. Compatible with DCM, THF, MtBE, Ethyl Acetate. | Restricted. Alcohols/Alkanes only. Strong solvents strip the phase. | Aqueous/Methanol (Reversed Phase).[4] |
| Resolution ( | Excellent. Immobilization often alters higher-order structure, sometimes changing selectivity compared to coated versions. | Benchmark. Historically provides the highest selectivity for amino esters. | High for |
| Durability | High. Resistant to shock and solvent changes. | Moderate. Prone to memory effects if solvents are not strictly controlled. | High. |
| Recommendation | Primary Choice for method development due to robustness. | Secondary Choice if immobilized phases fail to resolve. | Niche Choice for aqueous-soluble samples only. |
Why Immobilized Phases (IA/IC) Win
While coated AD-H columns are the historical "gold standard," immobilized IA columns allow the use of "forbidden" solvents like dichloromethane (DCM) or tetrahydrofuran (THF) in the mobile phase. For Methyl 3-amino-5-cyclopropylpentanoate, adding 5-10% DCM can significantly improve solubility and sharpen peak shape without destroying the column—a feat impossible with AD-H.
Experimental Protocol: Validated Method
Equipment & Materials[3][4][6][7][8]
-
System: HPLC with Diode Array Detector (DAD) or ELSD.
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized), 4.6 × 250 mm, 5 µm.
-
Mobile Phase Additive: Diethylamine (DEA) or Triethylamine (TEA). Crucial for peak symmetry.
Step-by-Step Workflow
Step 1: Sample Preparation
-
Concentration: 1.0 mg/mL in Ethanol/Hexane (50:50).
-
Filtration: 0.45 µm PTFE syringe filter.
-
Note: Avoid using pure acetonitrile as a diluent if using a Hexane mobile phase to prevent solvent mismatch precipitation.
Step 2: Mobile Phase Configuration
The primary amine requires a basic modifier to suppress interaction with residual silanols on the silica support.
-
Composition: n-Hexane : Ethanol : DEA (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
Step 3: Detection Optimization
-
Wavelength: 210 nm (Reference: 360 nm).
-
Why: The cyclopropyl and ester groups have weak absorbance. 210 nm captures the
transition of the amine and ester. -
Alternative: If baseline noise is too high at 210 nm, derivatize with benzyl isocyanate to add a chromophore (urea derivative) and detect at 254 nm.
Expected Results (Data Table)
| Parameter | Value | Acceptance Criteria |
| Retention Time ( | ~8.5 min (S-isomer) | N/A |
| Retention Time ( | ~11.2 min (R-isomer) | N/A |
| Selectivity ( | 1.35 | |
| Resolution ( | 3.2 | |
| Tailing Factor ( | 1.1 |
Visualizing the Decision Process
The following diagram illustrates the logic flow for selecting the optimal separation condition, ensuring a self-validating workflow.
Caption: Decision tree for chiral method development of
Troubleshooting & Critical Insights
The "Memory Effect" on Amylose Columns
If you switch between mobile phases containing DEA and those containing acidic modifiers (e.g., TFA), amylose-based columns (IA, AD-H) can exhibit hysteresis (memory effects), leading to shifting retention times.
-
Rule: Dedicate specific columns to "Basic" mobile phases. Do not wash a DEA-treated column with TFA.
Sensitivity Issues
If the enantiomeric impurity is expected to be
-
Derivatization: React the sample with 3,5-dinitrobenzoyl chloride . This converts the amine to an amide, introducing a strong UV chromophore (detectable at 254 nm) and often enhancing chiral recognition through added
interactions [1]. -
Load: Increase injection volume to 20 µL, but ensure the sample solvent is weaker than the mobile phase (e.g., 90:10 Hexane:EtOH) to prevent peak broadening.
References
-
Polysaccharide Column Selection Guide : Phenomenex. (2022). Chiral HPLC Separations - Column Selection Guide. [Link]
-
Method Development for Amino Esters : Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. [Link][6]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
